NL-1
Description
Propriétés
IUPAC Name |
5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-17(2,3)11-7-10(8-12(14(11)20)18(4,5)6)9-13-15(21)19-16(22)23-13/h7-8,13,20H,9H2,1-6H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYYSPGKYXWGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of NL-1 in Leukemia
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Relapsed and refractory B-cell acute lymphoblastic leukemia (ALL) presents a formidable clinical challenge, often characterized by the emergence of chemoresistant leukemic cells. NL-1, a small molecule ligand of the mitochondrial outer membrane protein mitoNEET, has demonstrated significant antileukemic activity, particularly in drug-resistant models of ALL. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in inhibiting cell viability and migration, and inducing autophagy-dependent cell death. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for key assays, and a visual representation of the signaling pathways involved.
Core Mechanism of Action: Targeting MitoNEET to Induce Autophagic Cell Death
This compound exerts its antileukemic effects primarily by targeting mitoNEET (CISD1), a [2Fe-2S] cluster-containing protein located on the outer mitochondrial membrane.[1] MitoNEET is implicated in regulating mitochondrial function and has been found to be overexpressed in drug-resistant leukemia cell lines.[1] this compound, a derivative of the thiazolidinedione class of compounds, acts as a ligand for mitoNEET, initiating a cascade of events that culminate in cancer cell death.[1]
The principal mechanism of this compound-induced cell death is the activation of the autophagic pathway.[1] Autophagy is a cellular self-degradation process that is typically a survival mechanism under stress. However, in the context of this compound treatment in ALL cells, it appears to be a primary driver of cell death.[1] Inhibition of autophagy has been shown to partially rescue leukemic cells from this compound-induced death, confirming the critical role of this pathway.[1] Furthermore, this compound has been shown to impair the migratory ability of leukemic cells, a crucial factor in the dissemination and persistence of the disease.[1]
Quantitative Efficacy of this compound
The anti-proliferative effects of this compound have been quantified across a panel of human B-cell ALL cell lines. The half-maximal inhibitory concentrations (IC50) highlight its efficacy in both chemosensitive and chemoresistant contexts.
| Cell Line | Description | IC50 (µM) |
| REH | Parental B-cell ALL | 47.35 ± 7.7 |
| REH/Ara-C | Cytarabine (Ara-C)-resistant REH | 56.26 ± 8.8 |
| SEM | B-cell ALL | Data Not Available |
| NALM-6 | B-cell ALL | Data Not Available |
| UCK-B1 | B-cell ALL | Data Not Available |
| KOPN-8 | B-cell ALL | Data Not Available |
| 697 | B-cell ALL | Data Not Available |
| TOM-1 | B-cell ALL | Data Not Available |
| Table 1: In vitro efficacy of this compound in human B-cell ALL cell lines. Data are presented as mean ± standard deviation.[1] |
In a pilot in vivo study using a mouse model of ALL, this compound demonstrated significant antileukemic activity.[1] While detailed quantitative data on tumor burden reduction and survival are not extensively published, the preliminary results support the potential of this compound in a preclinical setting.[1]
Key Experimental Protocols
For the benefit of researchers seeking to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on leukemia cells.
-
Cell Seeding: Seed human B-cell ALL cell lines (e.g., REH, REH/Ara-C) in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (typically a serial dilution from 0 to 100 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Chemotaxis Assay
This assay assesses the effect of this compound on the migratory capacity of leukemia cells.
-
Cell Preparation: Pre-treat ALL cells with 60 µM this compound or vehicle control for a specified period (e.g., 4 hours).
-
Transwell Setup: Use a Transwell insert with a polycarbonate membrane (e.g., 8 µm pore size). Add a chemoattractant (e.g., CXCL12) to the lower chamber.
-
Cell Seeding: Seed the pre-treated ALL cells in the upper chamber of the Transwell insert.
-
Incubation: Incubate for 4-6 hours at 37°C to allow for cell migration.
-
Cell Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a suitable stain (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several microscopic fields.
Western Blot for Autophagy Markers
This protocol is used to detect the expression of key autophagy-related proteins.
-
Cell Lysis: Treat ALL cells with 60 µM this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clear visual representation of the processes involved in this compound's mechanism of action, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for B-cell acute lymphoblastic leukemia, particularly in the context of drug resistance. Its mechanism of action, centered on the targeting of mitoNEET and the subsequent induction of autophagy-dependent cell death, offers a novel strategy to overcome resistance to conventional chemotherapies. The impairment of leukemic cell migration further underscores its potential to impact disease progression and relapse.
Future research should focus on several key areas. A more detailed elucidation of the signaling cascade linking this compound's interaction with mitoNEET to the activation of the autophagy machinery is warranted. Investigating the potential interplay between this compound-induced autophagy and other cell death pathways, such as apoptosis, could provide a more complete understanding of its cytotoxic effects. Furthermore, comprehensive in vivo studies are necessary to establish the therapeutic window, optimal dosing regimens, and long-term efficacy and safety of this compound. The development of more potent and specific mitoNEET ligands based on the this compound scaffold could also lead to improved therapeutic outcomes. Ultimately, the continued investigation of this compound and the broader targeting of mitochondrial vulnerabilities hold significant promise for the development of next-generation therapies for leukemia.
References
The Function of NL-1: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel MitoNEET Ligand with Therapeutic Potential in Oncology and Neurology
Abstract
NL-1 is a small molecule compound identified as a potent and selective ligand for the mitochondrial outer membrane protein, mitoNEET (CISD1).[1] This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its evaluation. This compound has demonstrated significant therapeutic potential as an antileukemic agent, particularly in drug-resistant B-cell acute lymphoblastic leukemia (ALL), and as a neuroprotective agent in models of ischemic stroke.[1][2] Its primary mechanism involves the inhibition of mitoNEET, leading to the induction of autophagy in cancer cells and modulation of mitochondrial function under cellular stress.[1][2][3] This document serves as a resource for researchers, scientists, and drug development professionals interested in the therapeutic application of this compound.
Introduction to this compound
This compound belongs to the thiazolidinedione class of compounds and is a derivative of pioglitazone.[1] Unlike its parent compound, this compound does not activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) at effective concentrations, indicating a more specific mechanism of action centered on its interaction with mitoNEET.[2] MitoNEET is a [2Fe-2S] cluster-containing protein that plays a crucial role in maintaining mitochondrial homeostasis, and its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.[1] By targeting mitoNEET, this compound presents a novel therapeutic strategy for these conditions.
Mechanism of Action
The primary molecular target of this compound is the mitochondrial protein mitoNEET.[4] Docking studies have elucidated the binding interaction, and functional assays have confirmed its inhibitory effect.[4] The downstream consequences of this compound binding to mitoNEET are context-dependent, leading to distinct cellular outcomes in different disease models.
Antileukemic Activity and Autophagy Induction
In the context of B-cell acute lymphoblastic leukemia (ALL), this compound functions as a potent antileukemic agent.[1][3] Its mechanism of action in these cancer cells involves the induction of autophagy, a cellular process of self-digestion that can lead to cell death when activated to a high degree.[1][3] Treatment of ALL cell lines with this compound leads to a concentration-dependent decrease in cell viability.[1] This cytotoxic effect is at least partially dependent on the activation of the autophagic pathway, as co-treatment with an autophagy inhibitor, such as chloroquine, can partially rescue the cells from this compound-induced death.[1]
References
- 1. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
An In-Depth Technical Guide to the Discovery and Synthesis of NL-1: A Novel MitoNEET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NL-1 is a novel small molecule inhibitor of mitoNEET, a protein located on the outer mitochondrial membrane implicated in various pathologies, including cancer and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting mitoNEET. This document details the rational design and synthesis of this compound, its in vitro and in vivo efficacy in preclinical models of acute lymphoblastic leukemia and ischemic stroke, and the molecular pathways it modulates. All quantitative data are summarized in structured tables, and key experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the science underpinning this compound's activity.
Discovery of this compound
This compound was identified through a rational drug design approach targeting the mitoNEET protein. Docking studies utilizing the crystal structure of mitoNEET were instrumental in the design and subsequent synthesis of this novel inhibitor[1]. The primary goal was to develop a ligand with high affinity and specificity for mitoNEET to modulate its function in disease states.
Synthesis of this compound
While a detailed, step-by-step protocol from a primary publication is not publicly available, a gram-scale synthesis of this compound has been reported, employing a Hantzsch ester-mediated reduction as a key step. The general approach to synthesizing thiazolidinedione-based compounds often involves the condensation of a substituted aldehyde with thiazolidine-2,4-dione.
General Synthetic Approach:
The synthesis of this compound, or 5-((4-(carboxymethoxy)phenyl)methyl)thiazolidine-2,4-dione, would likely involve a multi-step process. A plausible synthetic route could start from 4-hydroxybenzaldehyde, which would be subjected to a Knoevenagel condensation with thiazolidine-2,4-dione to form a benzylidene intermediate. This intermediate would then be reduced, for example, using a Hantzsch ester, to yield the saturated thiazolidinedione ring. The final step would involve the alkylation of the phenolic hydroxyl group with an acetate equivalent to introduce the carboxymethoxy moiety.
Below is a logical workflow for the potential synthesis of this compound.
Caption: Logical workflow for the potential synthesis of this compound.
Biological Activity of this compound
This compound has demonstrated significant biological activity in preclinical models of both cancer and neurological disorders. Its primary mechanism of action is the inhibition of mitoNEET, leading to downstream cellular effects.
Antileukemic Activity
This compound has shown potent antileukemic effects in various B-cell acute lymphoblastic leukemia (ALL) cell lines, including those resistant to standard chemotherapeutic agents like cytarabine (Ara-C)[2].
| Cell Line | IC50 (µM)[2] |
| REH | 47.35 |
| REH/Ara-C | 56.26 |
| SUP-B15 | 29.48 |
| TOM-1 | ~60 |
| JM1 | ~60 |
| NALM-1 | ~60 |
| NALM-6 | 94.26 |
| BV-173 | ~60 |
In an in vivo mouse model of ALL, treatment with this compound at a dose of 10 mg/kg administered via intraperitoneal injection daily for five days demonstrated significant antileukemic activity.
Neuroprotective Activity
This compound has also been investigated for its neuroprotective properties in models of ischemic stroke. In a murine model of transient middle cerebral artery occlusion (t-MCAO), this compound treatment (10 mg/kg, i.p.) at the time of reperfusion resulted in a significant reduction in infarct volume and edema[1].
| Parameter | Reduction vs. Vehicle[1] |
| Infarct Volume | 43% |
| Edema | 68% |
Furthermore, this compound was shown to decrease hydrogen peroxide production in neuronal cells (N2A) with an IC50 of 5.95 µM[1].
Mechanism of Action
The primary mechanism through which this compound exerts its therapeutic effects is by inhibiting mitoNEET, which in turn induces mitophagy, the selective degradation of mitochondria by autophagy. This process is crucial for mitochondrial quality control.
The proposed signaling pathway for this compound-induced mitophagy involves the accumulation of PINK1 and Parkin, two key proteins in the mitophagy pathway.
Caption: Signaling pathway of this compound-induced mitophagy.
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on various cell lines.
Materials:
-
96-well plates
-
Cell lines of interest (e.g., REH, REH/Ara-C)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
In Vivo Mouse Model of Acute Lymphoblastic Leukemia
Objective: To evaluate the antileukemic efficacy of this compound in vivo.
Materials:
-
Female NSG (NOD scid gamma) mice
-
Human ALL cell line (e.g., REH)
-
This compound solution for injection
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Inject 1 x 10^6 REH cells intravenously into each mouse.
-
Allow the leukemia to establish for a specified period (e.g., 7 days).
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (10 mg/kg) or vehicle (e.g., 10% DMSO in saline) via intraperitoneal injection daily for 5 consecutive days.
-
Monitor mice for signs of disease progression and survival.
-
At the end of the study, harvest tissues (e.g., bone marrow, spleen) to assess leukemic burden by flow cytometry or other methods.
Mitochondrial Respiration Assay
Objective: To assess the effect of this compound on mitochondrial oxygen consumption.
Materials:
-
Seahorse XF Analyzer or similar instrument
-
Cultured cells (e.g., N2A)
-
This compound solution
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF culture plate and allow them to adhere.
-
Treat the cells with this compound at the desired concentration for a specified period.
-
Wash the cells and replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Place the culture plate in the Seahorse XF Analyzer and initiate the assay.
-
The instrument will sequentially inject the compounds and measure the oxygen consumption rate (OCR) in real-time.
-
Analyze the data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Conclusion
This compound is a promising mitoNEET inhibitor with demonstrated preclinical efficacy in models of acute lymphoblastic leukemia and ischemic stroke. Its mechanism of action, involving the induction of mitophagy, highlights a novel therapeutic strategy for these diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other mitoNEET-targeting compounds. The availability of a gram-scale synthesis will facilitate more extensive preclinical and potentially clinical investigations. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to optimize its pharmacological properties for clinical translation.
References
NL-1: A Technical Guide to its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
NL-1 is a small molecule inhibitor of mitoNEET, a 2Fe-2S outer mitochondrial membrane protein.[1][2][3] Emerging research has highlighted its potential as an antileukemic agent, particularly in drug-resistant B-cell acute lymphoblastic leukemia (ALL).[3] This technical guide provides an in-depth overview of the biological targets and signaling pathways of this compound, supported by quantitative data and detailed experimental methodologies.
Core Biological Target: mitoNEET
The primary biological target of this compound is mitoNEET , a protein encoded by the CISD1 gene.[3] MitoNEET is implicated in regulating mitochondrial iron and reactive oxygen species (ROS) homeostasis. By inhibiting mitoNEET, this compound disrupts these critical mitochondrial functions, leading to downstream cellular effects.
Quantitative Data: In Vitro Efficacy of this compound
The anti-leukemic activity of this compound has been quantified across various ALL cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a concentration-dependent decrease in cell viability.
| Cell Line | IC50 (µM) | Reference |
| REH | 47.35 | [1][2] |
| REH/Ara-C | 56.26 | [1][2] |
| SUP-B15 | 29.48 | [1] |
| TOM-1 | ~60 | [1] |
| JM1 | ~60 | [1] |
| NALM-1 | ~60 | [1] |
| NALM-6 | 94.26 | [1] |
| BV-173 | ~60 | [1] |
Binding Affinity: Docking studies have shown that this compound binds to mitoNEET with a Ki of 4.78 for site 1 and 2.77 for site 2.[2] The IC50 for this compound binding in liver mitochondrial suspensions, competing with [3H]-rosiglitazone, is 0.9 µM.[2]
Signaling Pathway: Induction of Autophagy
A key mechanism of action for this compound-mediated cell death in leukemic cells is the activation of the autophagic pathway.[1][3] Treatment with this compound leads to the formation of autophagosomes and subsequent cell death. Inhibition of autophagy has been shown to partially rescue the cytotoxic effects of this compound, confirming the importance of this pathway.[3]
Caption: this compound inhibits mitoNEET, leading to mitochondrial dysfunction and subsequent induction of autophagy-mediated cell death in leukemic cells.
Other Reported Biological Activities
Beyond its effects on leukemia cells, this compound has been investigated in other contexts:
-
Neuroprotection: In a murine model of transient cerebral ischemic stroke, this compound demonstrated protective effects, reducing infarct volume and edema.[4] It was found to decrease hydrogen peroxide production in neuronal cells with an IC50 of 5.95 µM.[4]
-
Kinase Inhibition: A kinase panel screen revealed that this compound can inhibit members of the WNK and PDK/PDHK kinase families at a concentration of 10 µM.[4]
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on leukemic cell lines.
Methodology:
-
Plate Acute Lymphoblastic Leukemia (ALL) cell lines at a density of 5 x 10^4 cells/well in a 96-well plate.[2]
-
Treat the cells with varying concentrations of this compound (e.g., 10-100 µM) for 72 hours.[1]
-
Quantify the number of viable cells using a Cell Counting Kit-8 (CCK-8) or a similar colorimetric assay.[2]
-
Calculate the IC50 values from the dose-response curves.
Autophagy Assessment
Objective: To determine if this compound induces autophagy in leukemic cells.
Methodology:
-
Treat REH and REH/Ara-C cell lines with this compound (e.g., 60 µM) for 6 hours.[1]
-
Assess the formation of autophagosomes using methods such as:
-
Western Blotting: Analyze the conversion of LC3-I to LC3-II.
-
Fluorescence Microscopy: Observe the localization of GFP-LC3 puncta.
-
Electron Microscopy: Visualize the ultrastructure of autophagic vesicles.
-
-
To confirm the role of autophagy in cell death, co-treat cells with this compound and an autophagy inhibitor (e.g., 3-methyladenine or chloroquine) and measure cell viability.[3]
Chemotaxis Assay
Objective: To evaluate the effect of this compound on the migratory ability of leukemic cells.
Methodology:
-
Use a transwell migration assay system (e.g., Boyden chamber).
-
Place a chemoattractant (e.g., CXCL12) in the lower chamber.
-
Add the this compound-pre-treated cells to the upper chamber.
-
Incubate for a defined period to allow for cell migration through the porous membrane.
-
Quantify the number of migrated cells in the lower chamber.
-
Compare the migration of this compound-treated cells to untreated controls.[1]
Caption: Workflow for assessing the impact of this compound on leukemic cell chemotaxis.
Conclusion
This compound represents a promising therapeutic candidate with a defined mechanism of action targeting mitoNEET and inducing autophagy in cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of this compound and related compounds. Future studies should continue to explore its efficacy in various cancer models and further elucidate the downstream signaling consequences of mitoNEET inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Impact of NL-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular effects of NL-1, a small molecule inhibitor of mitoNEET. The information presented herein is curated for professionals in the fields of oncology, cell biology, and drug development, offering a comprehensive resource on the mechanism of action and experimental validation of this compound's therapeutic potential, particularly in the context of cancer.
Quantitative Analysis of this compound Cellular Effects
This compound has demonstrated significant anti-proliferative and cytotoxic effects across a range of cancer cell lines, with a particular focus on B-cell acute lymphoblastic leukemia (ALL), including drug-resistant phenotypes. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| REH | B-cell Acute Lymphoblastic Leukemia | 47.35 | 72 |
| REH/Ara-C (Cytarabine-resistant) | B-cell Acute Lymphoblastic Leukemia | 56.26 | 72 |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | 29.48 | 72 |
| TOM-1 | B-cell Acute Lymphoblastic Leukemia | ~60 | 72 |
| JM1 | B-cell Acute Lymphoblastic Leukemia | ~60 | 72 |
| NALM-1 | B-cell Acute Lymphoblastic Leukemia | ~60 | 72 |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | 94.26 | 72 |
| BV-173 | B-cell Acute Lymphoblastic Leukemia | ~60 | 72 |
Table 2: In Vivo Anti-leukemic Activity of this compound
| Animal Model | Cancer Model | This compound Dosage and Administration | Outcome |
| Female NSG mice | Human ALL xenograft | 10 mg/kg, daily intraperitoneal injection for 5 days | Demonstrated significant antileukemic activity |
Core Cellular Mechanisms of this compound Action
This compound exerts its anti-cancer effects through two primary, interconnected cellular mechanisms: the induction of autophagy and the inhibition of chemotaxis.
Induction of Autophagy
This compound treatment has been shown to induce autophagy in leukemic cells. This process of cellular self-digestion is a critical component of this compound-mediated cell death. The inhibition of autophagy has been observed to partially rescue cells from this compound-induced cytotoxicity, confirming its role in the compound's mechanism of action.
The proposed signaling pathway for this compound-induced autophagy, specifically mitophagy (the selective degradation of mitochondria), involves the inhibition of mitoNEET, a protein located on the outer mitochondrial membrane. This inhibition leads to mitochondrial dysfunction, which in turn triggers the PINK1-Parkin pathway, a key signaling cascade in the initiation of mitophagy.
Inhibition of Chemotaxis
This compound has been observed to impair the migratory ability of leukemic cells.[1] Pre-treatment with this compound inhibits the chemotaxis of these cells towards various chemoattractants, a crucial process for cancer cell dissemination and survival within the bone marrow niche. This effect is dose-dependent and contributes to the overall anti-leukemic activity of the compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular effects of this compound.
Cell Viability Assay
This protocol is used to determine the concentration-dependent effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., REH, REH/Ara-C)
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplates
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density in complete culture medium.
-
Allow cells to adhere and stabilize for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is visible.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Chemotaxis Assay
This protocol assesses the effect of this compound on the migratory capacity of cancer cells towards a chemoattractant.
Materials:
-
Cancer cell lines
-
Serum-free culture medium
-
Chemoattractant (e.g., specific chemokines or bone marrow stromal cell conditioned medium)
-
This compound
-
Boyden chamber apparatus (or similar transwell inserts with appropriate pore size)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Pre-treat cancer cells with this compound at a desired concentration for a specified duration (e.g., 60 µM for 6 hours).
-
Place the chemoattractant in the lower chamber of the Boyden apparatus.
-
Add the this compound pre-treated cells to the upper chamber (the transwell insert).
-
Incubate the chamber for a period that allows for cell migration (typically a few hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane.
-
Stain the migrated cells on the lower surface of the membrane with a fluorescent dye.
-
Quantify the migrated cells by measuring the fluorescence in a plate reader.
-
Compare the migration of this compound-treated cells to that of untreated control cells.
Autophagy Assay (Western Blot for LC3)
This protocol is used to detect the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate time. Include a positive control for autophagy induction (e.g., starvation or rapamycin treatment).
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against LC3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the ratio of LC3-II to LC3-I (or to a loading control like actin) to assess the level of autophagy.
Conclusion
This compound, as a mitoNEET inhibitor, presents a promising therapeutic strategy, particularly for challenging malignancies like drug-resistant B-cell acute lymphoblastic leukemia. Its dual mechanism of inducing autophagic cell death and inhibiting cell migration provides a multi-pronged attack on cancer cell survival and dissemination. The experimental protocols and data presented in this guide offer a solid foundation for further research and development of this compound and other mitoNEET-targeting compounds. Future investigations should continue to delineate the intricate molecular details of the signaling pathways affected by this compound to fully harness its therapeutic potential.
References
The Nexus of Synaptic Adhesion and Neuromodulation: A Technical Guide to the Interaction of Neuroligin-1 with the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroligin-1 (NL-1), a postsynaptic cell adhesion molecule, plays a critical role in the formation, maturation, and function of excitatory synapses. The endocannabinoid (eCB) system, a key modulator of synaptic transmission, operates primarily through retrograde signaling to regulate neurotransmitter release. While a direct physical interaction between this compound and the core enzymatic machinery of the eCB system has not been definitively established in the literature, a growing body of indirect evidence suggests a functional interplay. This technical guide synthesizes current understanding, proposes a hypothetical signaling pathway, and provides detailed experimental protocols to investigate the nuanced relationship between this compound and endocannabinoid signaling. We will explore how this compound, through its role in organizing the postsynaptic density and modulating calcium influx, may influence the on-demand synthesis of endocannabinoids, thereby impacting synaptic plasticity.
Introduction: Bridging Cell Adhesion and Retrograde Signaling
Neuroligin-1 is a cornerstone of excitatory synapse architecture, binding to presynaptic neurexins to mediate trans-synaptic adhesion and signaling.[1][2] Its intracellular domain interacts with key scaffolding proteins like PSD-95, anchoring neurotransmitter receptors and signaling molecules at the postsynaptic density (PSD).[3][4] The endocannabinoid system, comprising cannabinoid receptors (primarily CB1R on presynaptic terminals), endogenous ligands like 2-arachidonoylglycerol (2-AG) and anandamide (AEA), and their synthesizing and degrading enzymes, provides a powerful mechanism for activity-dependent feedback control of synaptic strength.[5]
The synthesis of 2-AG, the most abundant endocannabinoid in the brain, is initiated by neuronal activity that leads to an increase in intracellular calcium and/or the activation of G-protein coupled receptors (GPCRs), such as metabotropic glutamate receptor 5 (mGluR5).[5] This triggers the activation of phospholipase Cβ (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] Subsequently, diacylglycerol lipase α (DAGLα) hydrolyzes DAG to produce 2-AG.[7]
Given that this compound is a critical regulator of NMDA receptor function and synaptic calcium influx, a compelling hypothesis emerges: This compound signaling can modulate the activity-dependent synthesis of endocannabinoids at excitatory synapses. [8][9][10] This guide will delve into the evidence supporting this hypothesis and provide the technical framework to explore it further.
Proposed Signaling Pathway: From this compound to Endocannabinoid Synthesis
Based on the current literature, we propose a hypothetical signaling cascade linking this compound to the production of 2-AG. This pathway highlights the central role of this compound in orchestrating the postsynaptic machinery necessary for endocannabinoid synthesis.
Pathway Description:
-
Synaptic Activity: Glutamate release from the presynaptic terminal activates postsynaptic AMPA and NMDA receptors.
-
This compound Scaffolding: Neuroligin-1, through its interaction with PSD-95, helps to cluster and stabilize NMDA receptors at the synapse.[3][4]
-
Calcium Influx: Activation of NMDA receptors, subsequent to AMPA receptor-mediated depolarization, leads to a significant influx of calcium (Ca²⁺) into the postsynaptic spine.[8][9][10]
-
CaMKII Activation and this compound Modulation: The rise in intracellular Ca²⁺ activates Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which can phosphorylate this compound, potentially modulating its function and downstream signaling.[8][9]
-
mGluR5 Signaling and PLCβ Activation: Concurrent activation of mGluR5, which is organized in a signaling complex by scaffolding proteins like Homer and Shank (known to associate with the PSD-95/NL-1 complex), activates PLCβ.[8]
-
DAG Production: Activated PLCβ hydrolyzes PIP₂ in the postsynaptic membrane to generate DAG.[6]
-
2-AG Synthesis: DAGLα, which may be localized to the postsynaptic density through interactions with scaffolding proteins like Homer, then hydrolyzes DAG to synthesize 2-AG.[7][11]
-
Retrograde Signaling: 2-AG is released from the postsynaptic membrane and travels retrogradely across the synaptic cleft to bind to presynaptic CB1 receptors.
-
Inhibition of Neurotransmitter Release: Activation of CB1 receptors inhibits further glutamate release, thus providing a negative feedback loop to regulate synaptic strength.
Quantitative Data Summary
Direct quantitative data on the interaction between this compound and the endocannabinoid system is currently not available in the literature. The following tables summarize relevant quantitative data from studies on related signaling components, providing a baseline for future investigations.
Table 1: Reported Concentrations of Endocannabinoids in Brain Tissue
| Endocannabinoid | Brain Region | Concentration (pmol/g tissue) | Species | Reference |
| 2-AG | Whole Brain | 5000 - 15000 | Rat/Mouse | [12] |
| Anandamide (AEA) | Whole Brain | 10 - 50 | Rat/Mouse | [12] |
| 2-AG | Hippocampus | ~10000 | Mouse | [12] |
| Anandamide (AEA) | Hippocampus | ~20 | Mouse | [12] |
Table 2: Dissociation Constants (Kd) of Relevant Protein-Protein Interactions
| Interacting Proteins | Kd | Method | Reference |
| Neuroligin-1 / Neurexin-1β | ~1-10 nM | Surface Plasmon Resonance | [13] |
| PSD-95 / Neuroligin-1 | Not reported | Co-IP confirmed | [3][4] |
| Homer / Shank | Not reported | Co-IP confirmed | |
| Homer / mGluR5 | Not reported | Co-IP confirmed | [8] |
Experimental Protocols
To validate the proposed signaling pathway and quantify the interaction between this compound and the endocannabinoid system, a series of experiments are necessary. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Investigate Protein Complexes
This protocol aims to determine if this compound is part of a larger signaling complex that includes components of the endocannabinoid synthesis machinery.
Objective: To test for an interaction between this compound, PSD-95, Homer, Shank, and DAGLα.
Methodology:
-
Cell Culture and Transfection:
-
Culture primary hippocampal neurons from E18 rat embryos.
-
At DIV 7, transfect neurons with constructs expressing tagged versions of the proteins of interest (e.g., HA-NL-1, FLAG-PSD-95, Myc-Homer, V5-DAGLα).
-
-
Lysis:
-
At DIV 14-21, wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease and phosphatase inhibitors).
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against one of the tagged proteins (e.g., anti-HA antibody for this compound) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the other proteins of interest (e.g., anti-FLAG, anti-Myc, anti-V5 antibodies).
-
shRNA-Mediated Knockdown and Rescue of Neuroligin-1
This experiment will assess the functional necessity of this compound for activity-dependent 2-AG synthesis.
Objective: To determine if knockdown of this compound reduces 2-AG production in response to neuronal stimulation, and if this effect can be rescued by re-expression of this compound.
Methodology:
-
Lentiviral Production:
-
Produce lentiviruses carrying shRNA constructs targeting rat Nlgn1 mRNA and a non-targeting control shRNA.
-
Produce a rescue lentivirus expressing a shRNA-resistant form of this compound.
-
-
Neuronal Transduction:
-
Transduce primary hippocampal neurons at DIV 4 with the shRNA lentiviruses.
-
For the rescue group, co-transduce with the shRNA and the rescue construct.
-
-
Stimulation and Sample Collection:
-
At DIV 14, stimulate the neurons with a protocol known to induce 2-AG synthesis (e.g., 50 µM DHPG for 10 minutes, or high-frequency electrical stimulation).
-
Immediately after stimulation, add ice-cold methanol to quench enzymatic activity and collect the cell lysate and supernatant.
-
-
Endocannabinoid Quantification:
-
Perform lipid extraction on the samples.
-
Quantify 2-AG levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Validation of Knockdown:
-
In parallel cultures, verify the knockdown of this compound protein levels by Western blotting.
-
Live-Cell Calcium Imaging
This protocol will investigate the impact of this compound on postsynaptic calcium transients that are a prerequisite for 2-AG synthesis.
Objective: To measure and compare the amplitude and duration of NMDA receptor-mediated calcium transients in neurons with normal, reduced, and rescued levels of this compound.
Methodology:
-
Cell Preparation:
-
Culture and transduce primary hippocampal neurons as described in the shRNA protocol (4.2).
-
-
Calcium Indicator Loading:
-
Incubate the neurons with a fluorescent calcium indicator (e.g., Fluo-4 AM) for 30 minutes at 37°C.
-
-
Imaging Setup:
-
Mount the coverslip with the neurons onto a perfusion chamber on an inverted fluorescence microscope equipped for live-cell imaging.
-
-
Stimulation and Imaging:
-
Perfuse the cells with a magnesium-free extracellular solution containing glycine to potentiate NMDA receptor activation.
-
Stimulate the neurons by brief application of NMDA (e.g., 20 µM for 30 seconds).
-
Acquire time-lapse images of Fluo-4 fluorescence before, during, and after stimulation.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF/F₀) in individual dendritic spines to quantify the calcium transients.
-
Compare the peak amplitude and decay kinetics of the calcium signals between the different experimental groups.
-
Conclusion and Future Directions
The intersection of synaptic adhesion molecules and neuromodulatory systems represents a frontier in our understanding of synaptic function and plasticity. While direct evidence is still forthcoming, the framework presented in this guide outlines a plausible mechanism by which Neuroligin-1 can influence the endocannabinoid system. The proposed signaling pathway, centered on the role of this compound in organizing the postsynaptic machinery and modulating calcium signaling, provides a testable model for future research.
The experimental protocols detailed herein offer a roadmap for elucidating the molecular details of this interaction. Successful validation of this pathway would not only advance our fundamental knowledge of synaptic biology but also open new avenues for therapeutic intervention in neurological and psychiatric disorders where both this compound and the endocannabinoid system are implicated, such as autism spectrum disorders and Fragile X syndrome. Future studies should also aim to explore the role of other neuroligin isoforms in regulating endocannabinoid signaling at different synapse types and investigate the potential for crosstalk with other neuromodulatory systems. The development of novel molecular tools, such as FRET-based biosensors for DAG and 2-AG, will be invaluable in dissecting the spatiotemporal dynamics of this intricate signaling nexus.
References
- 1. youtube.com [youtube.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. A Combined Transgenic Proteomic Analysis and Regulated Trafficking of Neuroligin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-Synaptic Signaling by Activity-Dependent Cleavage of Neuroligin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipase C - Wikipedia [en.wikipedia.org]
- 7. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homer 1a Gates the Induction Mechanism for Endocannabinoid-Mediated Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Localization of Diacylglycerol Lipase-α around Postsynaptic Spine Suggests Close Proximity between Production Site of an Endocannabinoid, 2-Arachidonoyl-glycerol, and Presynaptic Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The initiation of synaptic 2-AG mobilization requires both an increased supply of diacylglycerol precursor and increased postsynaptic calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structures of neuroligin-1 and the neuroligin-1/neurexin-1 beta complex reveal specific protein-protein and protein-Ca2+ interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of NL-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NL-1 is a novel small molecule inhibitor of mitoNEET, a [2Fe-2S] redox-sensitive mitochondrial outer membrane protein.[1][2] Emerging research has highlighted the therapeutic potential of this compound in distinct pathological contexts, primarily in the treatment of drug-resistant B-cell acute lymphoblastic leukemia (ALL) and in providing neuroprotection against cerebral ischemia/reperfusion injury.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its activity.
Core Pharmacological Data
Binding Affinity and In Vitro Efficacy
This compound demonstrates direct binding to mitoNEET and exhibits potent cytotoxic effects against a panel of ALL cell lines. Its binding affinity and inhibitory concentrations are summarized below.
| Parameter | Value | Cell Line / System | Citation |
| Binding Affinity (Ki) | |||
| Site 1 | 4.78 µM | Liver Mitochondrial Suspensions | [2] |
| Site 2 | 2.77 µM | Liver Mitochondrial Suspensions | [2] |
| IC50 (Binding) | 0.9 µM | [3H]-rosiglitazone displacement | [2] |
| IC50 (Cell Viability) | |||
| REH | 47.35 µM | Human ALL Cell Line | [1][2] |
| REH/Ara-C (drug-resistant) | 56.26 µM | Human ALL Cell Line | [1][2] |
| SUP-B15 | 29.48 µM | Human ALL Cell Line | [1] |
| TOM-1 | ~60 µM | Human ALL Cell Line | [1] |
| JM1 | ~60 µM | Human ALL Cell Line | [1] |
| NALM-1 | ~60 µM | Human ALL Cell Line | [1] |
| NALM-6 | 94.26 µM | Human ALL Cell Line | [1] |
| BV-173 | ~60 µM | Human ALL Cell Line | [1] |
| IC50 (Oxidative Stress) | 5.95 µM | Neuronal cells (N2A) - H2O2 production | [4] |
In Vivo Efficacy
This compound has demonstrated significant therapeutic effects in preclinical animal models of ALL and ischemic stroke.
| Indication | Animal Model | Dosing Regimen | Key Outcomes | Citation |
| Acute Lymphoblastic Leukemia | NSG mice with TOM-1-luciferase xenograft | 10 mg/kg, i.p., daily for 5 days | Antileukemic activity | [1][5] |
| Ischemic Stroke | Murine t-MCAO model | 10 mg/kg, i.p., at reperfusion | 43% reduction in infarct volume, 68% reduction in edema | [4] |
| Ischemic Stroke | Aged female rats with t-MCAO | 10 mg/kg, i.v., at reperfusion | Markedly improved survival, reduced infarct volume and hemispheric swelling | [3] |
Mechanism of Action
Inhibition of mitoNEET and Induction of Autophagy in Leukemia
This compound exerts its antileukemic effects by directly inhibiting mitoNEET, leading to the activation of the autophagic pathway.[1] This programmed cell death is crucial for its efficacy in drug-resistant ALL cells. The proposed signaling cascade is illustrated below.
Caption: this compound induced autophagy signaling pathway in leukemic cells.
Neuroprotection in Ischemia/Reperfusion Injury
In the context of ischemic stroke, this compound's inhibition of mitoNEET is neuroprotective. By modulating mitochondrial function, this compound reduces oxidative stress and cell death in neuronal tissues following reperfusion.
Experimental Protocols
[3H]-Rosiglitazone Displacement Binding Assay
This assay is employed to determine the binding affinity of this compound to its molecular target, mitoNEET.
Caption: Workflow for the [3H]-rosiglitazone displacement binding assay.
Methodology:
-
Preparation of Reagents: Recombinant human mitoNEET is prepared and purified. A stock solution of [3H]-rosiglitazone is diluted to a working concentration. Serial dilutions of this compound are prepared.
-
Incubation: In a multi-well plate, a fixed concentration of recombinant mitoNEET and [3H]-rosiglitazone are incubated with varying concentrations of this compound.
-
Separation: The reaction mixture is filtered through a membrane that retains the protein-ligand complexes, separating them from the unbound radioligand.
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value is determined from the resulting dose-response curve, and the Ki value is calculated using the Cheng-Prusoff equation.[2]
Cell Viability Assay
The cytotoxic effect of this compound on ALL cell lines is determined using a Cell Counting Kit-8 (CCK-8) assay.
Methodology:
-
Cell Seeding: ALL cell lines (e.g., REH, REH/Ara-C) are seeded in 96-well plates at a density of 5 x 10^4 cells/well.[2]
-
Treatment: Cells are treated with a range of concentrations of this compound (e.g., 10-100 µM) for 72 hours.[1]
-
CCK-8 Addition: CCK-8 reagent is added to each well and incubated for a specified period.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
In Vivo Mouse Model of Acute Lymphoblastic Leukemia
The antileukemic activity of this compound in vivo is assessed using a xenograft mouse model.
Methodology:
-
Animal Model: Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are used.[1]
-
Cell Inoculation: TOM-1 cells expressing luciferase are injected intravenously into the mice.[1]
-
Treatment: Once leukemia is established, mice are treated with this compound (10 mg/kg) or vehicle control via intraperitoneal injection daily for 5 days.[5]
-
Monitoring: Tumor burden is monitored by bioluminescence imaging.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tissues can be collected for further analysis.
Seahorse XF Mito Stress Test
The effect of this compound on mitochondrial respiration is evaluated using the Seahorse XF Analyzer.
Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
Methodology:
-
Cell Culture: Cells are seeded in a Seahorse XF cell culture microplate.
-
Treatment: Cells are treated with this compound or vehicle control for a specified duration.
-
Assay Setup: The sensor cartridge is loaded with sequential injectors containing oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measurement: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time before and after the injection of each compound.
-
Data Analysis: Key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, are calculated from the OCR data.
Conclusion
This compound is a promising pharmacological agent with a well-defined mechanism of action targeting mitoNEET. Its demonstrated efficacy in preclinical models of acute lymphoblastic leukemia and ischemic stroke warrants further investigation and development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.
References
Part 1: The Role of the mitoNEET Ligand NL-1 in Mitochondrial Metabolism
An In-depth Technical Guide on the Role of NL-1 and NLRX1 in Mitochondrial Metabolism
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The user query specified "this compound," for which there is literature pertaining to a mitoNEET ligand. However, the broader topic of mitochondrial metabolism and signaling pathways is more extensively covered for "NLRX1," a mitochondrial-localized NLR family member. It is possible that "this compound" was a typographical error for "NLRX1." This guide will therefore present the available technical information for both molecules to ensure comprehensive coverage.
The small molecule this compound is a ligand for the mitochondrial protein mitoNEET (also known as CISD1), an iron-sulfur protein that plays a role in regulating mitochondrial bioenergetics.[1] this compound has been investigated for its protective effects in models of ischemic stroke, where it appears to modulate mitochondrial function to reduce reperfusion injury.[1][2]
Quantitative Data on this compound's Effects
The following table summarizes the observed quantitative effects of this compound on mitochondrial parameters in neuronal cells (N2a).
| Parameter | Treatment | Effect | Reference |
| Mitochondrial Respiration (OCR) | |||
| Basal Respiration | 24-hour, 10 µM this compound | Significantly improved | [1] |
| Maximal Respiration | 3-hour & 24-hour, 10 µM this compound | Significantly increased | [1] |
| Spare Respiratory Capacity | 3-hour & 24-hour, 10 µM this compound | Significantly increased | [1] |
| Electron Transport Chain (ETC) Complex Activity | |||
| Complex I (NADH dehydrogenase) | 10 µM this compound on isolated mitochondria | ~33% increase in activity | [1] |
| Complex IV (cytochrome c oxidase) | 10 µM this compound on isolated mitochondria | No significant effect | [1] |
| Mitochondrial Membrane Potential | 10 µM this compound in N2A cells | Significantly increased | [1] |
| Reactive Oxygen Species (ROS) Production | |||
| Hydrogen Peroxide Production | This compound in N2A cells | IC₅₀ of 5.95 µM | [2] |
Experimental Protocols
This protocol outlines the measurement of Oxygen Consumption Rate (OCR) in cultured cells treated with this compound.
-
Cell Culture: Plate N2a neuronal cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with 10 µM this compound or a vehicle control (DMSO) for the desired duration (e.g., 3 hours or 24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO₂ incubator.
-
Seahorse XF Analyzer Protocol:
-
Load the sensor cartridge with sequential injection port solutions:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and initiate the measurement protocol.
-
-
Data Analysis: The Seahorse software calculates OCR at baseline and after each injection. From these measurements, the following parameters are derived:
-
Basal Respiration: Initial OCR minus non-mitochondrial respiration.
-
ATP Production: Decrease in OCR after oligomycin injection.
-
Maximal Respiration: OCR after FCCP injection minus non-mitochondrial respiration.
-
Spare Respiratory Capacity: Maximal respiration minus basal respiration.
-
This spectrophotometric assay measures the activity of Complex I in isolated mitochondria.
-
Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissue using a differential centrifugation kit (e.g., Qproteome Mitochondrial Isolation Kit).[3] Determine the protein concentration of the mitochondrial fraction.
-
Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, NADH, and decylubiquinone (an artificial electron acceptor).
-
Measurement:
-
Add the isolated mitochondria (e.g., 30 µg of protein) to the reaction mixture in a cuvette.[4]
-
Place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[3][5]
-
The rate of decrease in absorbance is proportional to Complex I activity.
-
-
Control: To determine the specific activity of Complex I, perform a parallel measurement in the presence of rotenone, a specific Complex I inhibitor. Subtract the rotenone-insensitive rate from the total rate.
This assay uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess mitochondrial membrane potential.
-
Cell Culture and Treatment: Culture N2A cells on a suitable imaging plate (e.g., 96-well black-walled plate) and treat with 10 µM this compound, a vehicle control, or a positive control like ursodeoxycholic acid.[1]
-
Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 20-100 nM) in experimental buffer for 30 minutes at 37°C.[6] TMRM accumulates in mitochondria in a membrane potential-dependent manner.
-
Imaging:
-
Wash the cells to remove excess dye.
-
Acquire fluorescence images using a fluorescence microscope or a plate reader.
-
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per well. An increase in TMRM fluorescence intensity indicates hyperpolarization (increased membrane potential).
Signaling Pathways and Mechanisms
The following diagram illustrates the proposed mechanism of action for this compound on the mitochondrial electron transport chain.
Part 2: The Role of NLRX1 in Mitochondrial Metabolism
NLRX1 is a unique member of the NOD-like receptor (NLR) family due to its localization within the mitochondrial matrix.[7][8] It is implicated in a variety of mitochondrial processes, including the regulation of reactive oxygen species (ROS) production, apoptosis, and mitophagy, thereby linking mitochondrial function to innate immunity.[8][9]
Key Functions of NLRX1 in Mitochondria
-
ROS Generation: NLRX1 can potentiate the production of ROS, which in turn amplifies signaling pathways such as NF-κB and JNK.[9] However, in other contexts, such as ischemia-reperfusion injury, loss of NLRX1 leads to increased ROS and apoptosis, suggesting a regulatory and context-dependent role.[7]
-
Apoptosis Regulation: NLRX1 is involved in controlling cell death by affecting the susceptibility of cells to apoptosis.[7]
-
Mitophagy and Protein Import: Recent evidence suggests a key role for NLRX1 in sensing mitochondrial protein import stress (MPIS).[8][10][11] When protein import is inefficient, NLRX1 can trigger mitophagy, the selective degradation of mitochondria, to maintain cellular homeostasis.[10][11] This process may involve cooperation with the ER protein RRBP1.[10][11]
-
Innate Immunity: By modulating ROS and interacting with signaling adaptors like MAVS, NLRX1 links mitochondrial metabolism to the innate immune response against viral infections.[12]
Experimental Protocols
-
Cell Harvesting: Collect cells by centrifugation after trypsinization.
-
Homogenization: Resuspend the cell pellet in an isotonic mitochondrial isolation buffer. Homogenize the cells using a Dounce homogenizer or a similar method to disrupt the plasma membrane while leaving mitochondria intact.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer.
-
-
Protein Analysis: The isolated mitochondrial fraction can be used for Western blotting to detect NLRX1 and other mitochondrial proteins like Hsp60 (a matrix marker).[9]
-
Cell Preparation: Plate cells in a 96-well plate and subject them to the desired experimental conditions (e.g., stimulation with TNF-α or viral components).
-
Probe Loading: Incubate cells with a ROS-sensitive fluorescent probe, such as DCFDA (2',7'-dichlorofluorescin diacetate), according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. An increase in fluorescence corresponds to higher levels of intracellular ROS.
Signaling Pathways and Workflows
The following diagrams illustrate the signaling pathways involving NLRX1 and a general workflow for studying its function.
References
- 1. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mitochondrial mitoNEET Ligand this compound Is Protective in a Murine Model of Transient Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial complex activity assays [protocols.io]
- 4. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLRX1 dampens oxidative stress and apoptosis in tissue injury via control of mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRX1: Versatile functions of a mitochondrial NLR protein that controls mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondria-ER cooperation: NLRX1 detects mitochondrial protein import stress and promotes mitophagy through the ER protein RRBP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NLRX1: Versatile functions of a mitochondrial NLR protein that controls mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Neuroligin-1 (NL-1) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neuroligin-1 (NL-1), encoded by the NLGN1 gene, is a postsynaptic cell adhesion molecule crucial for the formation and function of excitatory synapses.[1][2] It plays a significant role in synaptic plasticity and has been implicated in various neurodevelopmental and neurodegenerative disorders, making it a key target for therapeutic research.[3] These application notes provide detailed protocols for culturing cells to study this compound function, including methods for protein expression analysis, visualization of synaptic connections, and quantification of synaptic changes.
I. Quantitative Data Summary
The following tables summarize typical quantitative data obtained from experiments investigating this compound function.
Table 1: Analysis of this compound Expression Levels
| Experimental Condition | Method | Target Protein | Relative Expression Level (Fold Change) |
| Control Neurons | Western Blot | This compound | 1.0 |
| This compound Overexpression | Western Blot | This compound | 2.5 ± 0.3 |
| This compound Knockdown (shRNA) | Western Blot | This compound | 0.2 ± 0.05 |
| Control (WT mice) | Western Blot | This compound in brain lysate | 1.0 |
| Alzheimer's Disease Model (APP/PS1 mice) | Western Blot | This compound in brain lysate | 0.6 ± 0.1 |
Table 2: Quantification of Synapse Density
| Cell Type / Condition | Assay | Marker | Synapse Density (puncta per 10 µm dendrite) |
| Hippocampal Neurons (Control) | Immunocytochemistry | PSD-95 / Synapsin-1 | 8 ± 1.2 |
| Hippocampal Neurons (this compound Overexpression) | Immunocytochemistry | PSD-95 / Synapsin-1 | 15 ± 2.1 |
| Co-culture: Neurons + HEK293 (Control) | Immunocytochemistry | VGLUT1 | 3 ± 0.8 |
| Co-culture: Neurons + HEK293 (Expressing this compound) | Immunocytochemistry | VGLUT1 | 9 ± 1.5 |
II. Signaling Pathway and Experimental Workflow Diagrams
Neuroligin-1 Signaling Pathway in Synaptogenesis
Caption: Neuroligin-1 binds to presynaptic neurexins, leading to the recruitment of PSD-95 and clustering of glutamate receptors at the postsynaptic density, which is critical for synaptic transmission and plasticity.
Experimental Workflow for Studying this compound Function
Caption: A general workflow for investigating Neuroligin-1 function, from cell culture and genetic manipulation to functional assays and data analysis.
III. Experimental Protocols
Protocol 1: General Mammalian Cell Culture for this compound Studies
This protocol outlines basic procedures for maintaining adherent cell lines (e.g., HEK293T, SH-SY5Y) often used for this compound overexpression or knockdown studies.
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Laminar flow hood
Procedure:
-
Thawing Cells:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.[4]
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.[4]
-
Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Plate the cells in a new culture flask and incubate.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium.[5]
-
Wash the cell monolayer with PBS.
-
Add a minimal volume of 0.25% Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Collect the cell suspension and centrifuge at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density (e.g., 1:5 or 1:10 split).[6]
-
Protocol 2: Immunocytochemistry for Visualization of this compound and Synapses
This protocol is for the fluorescent labeling of this compound and synaptic markers in cultured neurons.
Materials:
-
Primary antibodies (e.g., anti-NL-1, anti-PSD-95, anti-Synapsin-1)
-
Fluorescently-labeled secondary antibodies
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (for permeabilization)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Fixation:
-
Culture neurons on coverslips.
-
Gently aspirate the culture medium and wash twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Image using a fluorescence or confocal microscope.
-
Protocol 3: Co-culture Assay for Synapse Formation
This assay is used to assess the synaptogenic activity of this compound by co-culturing non-neuronal cells expressing this compound with primary neurons.[7]
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
HEK293T cells
-
This compound expression vector
-
Transfection reagent
-
Culture media for neurons and HEK293T cells
Procedure:
-
Transfection of HEK293T Cells:
-
Plate HEK293T cells to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the this compound expression vector or a control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
-
Co-culture:
-
Trypsinize and collect the transfected HEK293T cells.
-
Plate the transfected HEK293T cells onto established primary neuronal cultures (e.g., at DIV 7-10).
-
Allow the co-culture to incubate for 24-72 hours.
-
-
Analysis:
-
Fix and perform immunocytochemistry as described in Protocol 2, using antibodies against a presynaptic marker (e.g., Synapsin-1 or VGLUT1) to visualize the accumulation of presynaptic terminals on the surface of the this compound-expressing HEK293T cells.
-
Quantify the number and intensity of synaptic puncta on the surface of transfected cells compared to control cells. An increase in presynaptic marker clustering indicates the synaptogenic activity of this compound.[7]
-
References
- 1. Synaptic Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroligin 1 is a postsynaptic cell-adhesion molecule of excitatory synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroligin-1 in brain and CSF of neurodegenerative disorders: investigation for synaptic biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 5. Cell Culture Basics: Equipment, Fundamentals and Protocols | Technology Networks [technologynetworks.com]
- 6. assaygenie.com [assaygenie.com]
- 7. [Role of cell adhesion molecules Necl1 in synaptogenesis in primary cultured rat neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of NL-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo use of NL-1, a potent mitoNEET inhibitor. The primary applications highlighted are in preclinical models of acute lymphoblastic leukemia (ALL) and ischemic stroke. The protocols are intended to provide a comprehensive guide for researchers, from the preparation of this compound for in vivo administration to the execution of animal models and endpoint analysis.
Introduction to this compound
This compound is a small molecule inhibitor of mitoNEET, a [2Fe-2S] cluster protein located on the outer mitochondrial membrane. By inhibiting mitoNEET, this compound has been shown to induce PINK1-Parkin-mediated mitophagy, a cellular process that selectively degrades damaged mitochondria. This mechanism of action underlies its therapeutic potential in various disease models. In the context of cancer, particularly drug-resistant B-cell acute lymphoblastic leukemia, this compound induces autophagic cell death in leukemic cells.[1][2][3] In neurological disorders such as ischemic stroke, this compound has demonstrated neuroprotective effects by modulating mitochondrial function and reducing oxidative stress.
Data Presentation
In Vitro Efficacy of this compound in Acute Lymphoblastic Leukemia (ALL) Cell Lines
| Cell Line | IC50 (µM) | Reference |
| REH | 47.35 | [4][5][6] |
| REH/Ara-C (Cytarabine-resistant) | 56.26 | [4][5][6] |
| SUP-B15 | 29.48 | [4] |
| TOM-1 | ~60 | [4] |
| JM1 | ~60 | [4] |
| NALM-1 | ~60 | [4] |
| NALM-6 | 94.26 | [4] |
| BV-173 | ~60 | [4] |
In Vivo Efficacy of this compound
| Indication | Animal Model | This compound Dose | Administration Route | Key Findings | Reference |
| Acute Lymphoblastic Leukemia (ALL) | NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice | 10 mg/kg | Intraperitoneal (daily for 5 days) | Demonstrated antileukemic activity. | [4][5] |
| Ischemic Stroke | Murine transient middle cerebral artery occlusion (t-MCAO) model | 10 mg/kg | Intraperitoneal (at time of reperfusion) | 43% reduction in infarct volume and 68% reduction in edema. |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of mitoNEET, which leads to the induction of mitophagy through the PINK1-Parkin pathway.
Caption: this compound signaling pathway. (Within 100 characters)
Experimental Protocols
Protocol 1: In Vivo Murine Model of Acute Lymphoblastic Leukemia
This protocol describes the use of this compound in a xenograft mouse model of ALL.
Experimental Workflow:
Caption: Workflow for in vivo ALL model. (Within 100 characters)
Materials:
-
This compound (powder)
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[7]
-
Sterile saline
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice (6-8 weeks old)
-
Luciferase-expressing human ALL cell line (e.g., TOM-1-Luc)
-
D-luciferin
-
In vivo imaging system (e.g., IVIS)
-
Standard animal husbandry equipment
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For a 5 mg/mL final concentration, a suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7] Prepare by sequentially adding the solvents and ensuring the solution is clear before adding the next component. Sonication may be required.[7]
-
The final injection volume should be calculated based on the mouse's body weight to deliver a 10 mg/kg dose.
-
-
Animal Model:
-
Engraft NSG mice with a human ALL cell line expressing luciferase (e.g., 1 x 10^6 TOM-1-Luc cells via tail vein injection).
-
Allow 2-3 days for the leukemia to establish.[2]
-
-
Treatment:
-
Monitoring and Endpoint Analysis:
-
Monitor leukemia progression and burden using bioluminescence imaging (BLI).[2][8]
-
Monitor animal health and body weight throughout the study.
-
At the end of the study (or when humane endpoints are reached), collect tissues (bone marrow, spleen, peripheral blood) for analysis of leukemic infiltration by flow cytometry.
-
Survival can also be used as a primary endpoint.
-
Protocol 2: In Vivo Murine Model of Ischemic Stroke
This protocol details the use of this compound in a transient middle cerebral artery occlusion (tMCAO) model of ischemic stroke.
Experimental Workflow:
Caption: Workflow for in vivo ischemic stroke model. (Within 100 characters)
Materials:
-
This compound (powder)
-
Vehicle for formulation (as described in Protocol 1)
-
Sterile saline
-
Male C57BL/6 mice (or other appropriate strain)
-
Surgical equipment for tMCAO
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Formalin
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Preparation of this compound Formulation:
-
Prepare the this compound formulation as described in Protocol 1 to deliver a 10 mg/kg dose.
-
-
Animal Model (tMCAO):
-
Treatment:
-
At the time of reperfusion (withdrawal of the filament), administer a single dose of this compound (10 mg/kg) or vehicle control via intraperitoneal injection.
-
-
Endpoint Analysis (24 hours post-tMCAO):
-
Anesthetize and sacrifice the mice.
-
Carefully remove the brains and chill them briefly to facilitate slicing.
-
Slice the brain into 2 mm coronal sections.
-
TTC Staining:
-
Quantification of Infarct Volume:
-
Acquire digital images of the stained brain slices.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the infarct volume, correcting for edema. A common formula is: Corrected Infarct Volume = [Volume of Contralateral Hemisphere - (Volume of Ipsilateral Hemisphere - Volume of Infarct)].[5]
-
-
Pharmacokinetics and Toxicology
Currently, there is limited publicly available data on the specific pharmacokinetic and toxicological profile of this compound. As a general guideline for preclinical studies, it is recommended to conduct dose-range finding studies and preliminary pharmacokinetic evaluations before large-scale efficacy experiments.[15]
Pharmacokinetics:
-
Studies in mice or rats can determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and bioavailability.[12][16]
-
For poorly soluble compounds like this compound, the formulation can significantly impact pharmacokinetic properties.[10]
Toxicology:
-
Acute and repeated-dose toxicity studies in at least one rodent species are recommended to identify potential target organs of toxicity and to determine the maximum tolerated dose (MTD).[15][17]
-
During efficacy studies, it is advisable to monitor for signs of toxicity, such as changes in body weight, behavior, and at the end of the study, perform gross necropsy and histopathological analysis of major organs.[15]
Conclusion
This compound presents a promising therapeutic candidate for in vivo studies in oncology and neurology. The protocols outlined above provide a framework for investigating the efficacy of this compound in preclinical models of acute lymphoblastic leukemia and ischemic stroke. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and institutional guidelines. Further studies are warranted to fully characterize the pharmacokinetic and toxicological profile of this compound to support its potential clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Imaging Enables High Resolution Preclinical Trials on Patients’ Leukemia Cells Growing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Autophagy | Mitochondrial Metabolism | TargetMol [targetmol.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Noninvasive bioluminescent imaging of primary patient acute lymphoblastic leukemia: a strategy for preclinical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Neurovascular Protection Following Repetitive Hypoxic Preconditioning and Transient Middle Cerebral Artery Occlusion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redox Control of Human Mitochondrial Outer Membrane Protein MitoNEET [2Fe-2S] Clusters by Biological Thiols and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Liraglutide Dosage and Administration in Mice
Note: Initial searches for a compound specifically named "NL-1" did not yield any public scientific data. Therefore, to fulfill the detailed requirements of this request, the well-characterized glucagon-like peptide-1 (GLP-1) receptor agonist, Liraglutide, will be used as a representative example. The following protocols and data are based on published studies involving Liraglutide in mouse models.
These application notes are intended for researchers, scientists, and drug development professionals working with mouse models to study metabolic diseases.
Data Presentation: Liraglutide Dosage and Effects in Mice
The following tables summarize quantitative data from various studies on the use of Liraglutide in different mouse models.
Table 1: Liraglutide Dosage Regimens in Mouse Models
| Mouse Model | Strain | Liraglutide Dosage | Administration Route | Frequency | Study Duration | Reference |
| Diet-Induced Obesity (DIO) | C57BL/6 | 0.2 mg/kg | Subcutaneous (s.c.) | Twice daily | 2 weeks | [1][2] |
| Corticosterone-Induced Metabolic Syndrome | C57Bl/6J | 0.15 mg/kg escalating to 0.3 mg/kg | Subcutaneous (s.c.) | Once daily | 5 weeks | [3] |
| Diet-Induced Obesity (DIO) | C57BL/6 | 0.2 mg/kg | Subcutaneous (s.c.) | Twice daily | Not specified | [4] |
| db/db (genetic model of type 2 diabetes) | db/db | 25 nmol/kg | Not specified | Not specified | Not specified | [4] |
Table 2: Reported Effects of Liraglutide in Mouse Models
| Mouse Model | Key Effects Observed | Reference |
| Diet-Induced Obesity (DIO) | - Significantly decreased body weight. - Decreased weights of subcutaneous, visceral, and perirenal adipose tissue. - Significantly decreased fasting glucose and triglyceride levels. | [1] |
| Corticosterone-Induced Metabolic Syndrome | - Delayed body weight gain. - Improved glucose control in the fed state. | [3] |
| Diet-Induced Obesity (DIO) | - Decreased body weight. | [4] |
| db/db | - Decreased body weight from ~45g to ~42g. | [4] |
Experimental Protocols
Protocol for Induction of Diet-Induced Obesity (DIO) in Mice
This protocol describes the induction of obesity in mice through a high-fat diet (HFD), a common model for studying metabolic syndrome and the effects of therapeutics like Liraglutide.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
High-fat diet (HFD, typically 45-60% kcal from fat)
-
Standard chow diet (for control group)
-
Animal scale
Procedure:
-
Acclimate mice to the housing facility for at least one week with ad libitum access to standard chow and water.[5]
-
Record baseline body weights.
-
Randomize animals into a control group (standard chow) and an experimental group (HFD).[5]
-
Provide the respective diets and water ad libitum for 8-16 weeks to induce obesity.[4][5]
-
Monitor body weight and food intake periodically (e.g., weekly).
-
Mice on the HFD that exhibit significant weight gain compared to the control group are considered obese and are ready for the treatment phase.[5]
Protocol for Liraglutide Preparation and Administration
This protocol outlines the preparation and subcutaneous administration of Liraglutide to mice.
Materials:
-
Liraglutide (pharmaceutical grade)
-
Sterile vehicle: phosphate-buffered saline (PBS) or 0.9% saline[4][5]
-
Insulin syringes (28G or smaller)[4]
-
Animal scale
Procedure:
-
Preparation of Liraglutide Solution:
-
Liraglutide is often available as a concentrated solution.[4]
-
Dilute Liraglutide in a sterile vehicle like PBS to the desired stock concentration. The concentration should be calculated based on the target dosage (e.g., 0.2 mg/kg) and the average body weight of the mice to ensure a consistent injection volume (e.g., 0.15 mL).[2]
-
-
Dosage Calculation:
-
Weigh each mouse accurately before administration to calculate the precise volume of the Liraglutide solution to inject.[5]
-
Example Calculation: For a 40g (0.04 kg) mouse and a target dose of 0.2 mg/kg, the required dose is 0.008 mg. If the stock solution is 0.053 mg/mL, the injection volume would be 0.15 mL.
-
-
Subcutaneous (s.c.) Administration:
-
Gently restrain the mouse.
-
Pinch and lift the loose skin over the back or flank to form a "tent".
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of Liraglutide or vehicle.
-
Withdraw the needle and return the mouse to its cage.
-
-
Dose Escalation (Optional):
-
To improve tolerability, a dose escalation strategy may be used. For example, start with a lower dose (e.g., 0.15 mg/kg) and increase it daily or weekly until the final target dose is reached.[3]
-
-
Monitoring:
Protocol for Oral Glucose Tolerance Test (OGTT)
The OGTT is used to assess how quickly glucose is cleared from the blood and is a key measure of glucose metabolism.
Materials:
-
Glucose solution (e.g., 2 g/kg of a 25% glucose solution)[5]
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets)
-
Oral gavage needles
Procedure:
-
Fast the mice overnight (typically 6-8 hours) with free access to water.[5]
-
Record the baseline blood glucose level from a tail vein blood sample (Time 0).[5]
-
Administer the glucose solution via oral gavage.[5]
-
Measure blood glucose levels at subsequent time points, for example, 15, 30, 60, 90, and 120 minutes after the glucose administration.
-
Plot the blood glucose concentration over time to determine the glucose tolerance curve.
Mandatory Visualizations
Liraglutide Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by Liraglutide. As a GLP-1 receptor agonist, Liraglutide binds to the GLP-1 receptor (GLP-1R), primarily activating the adenylyl cyclase (AC) and protein kinase A (PKA) pathway, as well as influencing the PI3K/Akt pathway.[6][7] This leads to a cascade of downstream effects beneficial for glycemic control and cell survival.[6][8]
Liraglutide signaling pathway diagram.
Experimental Workflow for In Vivo Mouse Study
This diagram outlines a typical experimental workflow for evaluating the efficacy of a compound like Liraglutide in a diet-induced obesity mouse model.
General experimental workflow in mice.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Liraglutide counteracts obesity and glucose intolerance in a mouse model of glucocorticoid-induced metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Liraglutide Attenuates Diabetic Cardiomyopathy via the ILK/PI3K/AKT/PTEN Signaling Pathway in Rats with Streptozotocin-Induced Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]
- 8. Liraglutide Exerts Antidiabetic Effect via PTP1B and PI3K/Akt2 Signaling Pathway in Skeletal Muscle of KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NL-1 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NL-1 is a novel small molecule inhibitor of MitoNEET (CISD1), a protein located on the outer mitochondrial membrane. Emerging research has highlighted the potential of this compound as a promising therapeutic agent in oncology, particularly in the context of drug-resistant leukemias. These application notes provide a comprehensive overview of the anti-cancer properties of this compound, with a focus on its application in B-cell acute lymphoblastic leukemia (ALL). Detailed protocols for key experimental assays are provided to facilitate further research and drug development efforts.
Applications of this compound in Cancer Research
This compound has demonstrated significant anti-leukemic activity in preclinical studies. Its primary applications in cancer research include:
-
Overcoming Drug Resistance: this compound has shown efficacy in drug-resistant cancer cell lines, suggesting its potential to treat relapsed or refractory malignancies. Specifically, it has been effective in cytarabine (Ara-C)-resistant ALL cells.[1]
-
Induction of Autophagy-Dependent Cell Death: The primary mechanism of action of this compound involves the induction of autophagy, a cellular self-degradation process, which ultimately leads to cancer cell death.[1]
-
Inhibition of Cancer Cell Migration: this compound has been shown to impair the migratory ability of leukemia cells, which is a critical factor in cancer metastasis and infiltration of organs.[1]
-
Preclinical Evaluation of a Novel Therapeutic Target: Research on this compound contributes to the validation of MitoNEET (CISD1) as a viable therapeutic target in cancer.
Data Presentation
In Vitro Efficacy of this compound in Acute Lymphoblastic Leukemia (ALL) Cell Lines
The anti-proliferative activity of this compound has been evaluated in various ALL cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values after 72 hours of treatment are summarized in the table below.
| Cell Line | Type | IC50 (µM) |
| REH | B-cell ALL | 47.35 ± 7.7 |
| REH/Ara-C | Cytarabine-Resistant B-cell ALL | 56.26 ± 8.8 |
| SUP-B15 | B-cell ALL | 29.48 ± 10.66 |
| TOM-1 | B-cell ALL | ~60 |
| JM1 | B-cell ALL | ~60 |
| NALM-1 | B-cell ALL | ~60 |
| NALM-6 | B-cell ALL | 94.26 ± 2.60 |
| BV-173 | B-cell ALL | ~60 |
Data sourced from Geldenhuys, W.J., et al. (2019).[1]
In Vivo Efficacy of this compound in an ALL Xenograft Model
This compound has demonstrated anti-leukemic activity in a mouse model of ALL. While specific tumor growth inhibition percentages and survival curves are not detailed in the available literature, the study by Geldenhuys et al. (2019) reported significant anti-leukemic activity in vivo.[1] Female NOD/SCID gamma (NSG) mice were engrafted with human ALL cells, and treatment with this compound resulted in a reduction in leukemia burden.
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the mitochondrial protein MitoNEET (CISD1). This inhibition triggers a signaling cascade that leads to the induction of mitophagy, a selective form of autophagy that targets damaged mitochondria for degradation. The proposed signaling pathway is as follows:
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflow
The preclinical evaluation of this compound in cancer research typically follows the workflow outlined below, progressing from in vitro characterization to in vivo efficacy studies.
Caption: Experimental workflow for preclinical evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Leukemia cell lines (e.g., REH, REH/Ara-C)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations (e.g., 0-100 µM). Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Centrifuge the plate at 1,500 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Chemotaxis Assay (Transwell Migration Assay)
Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Leukemia cell lines
-
Serum-free RPMI-1640 medium
-
Complete RPMI-1640 medium (chemoattractant)
-
This compound compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
24-well plates
-
Calcein-AM fluorescent dye
-
Fluorescence microscope or plate reader
Protocol:
-
Starve leukemia cells in serum-free medium for 24 hours prior to the assay.
-
Pre-treat the starved cells with various concentrations of this compound or vehicle control for 1 hour.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 1 x 10^5 pre-treated cells in 100 µL of serum-free medium to the upper chamber of the Transwell insert.
-
Incubate the plate for 4-6 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with a suitable stain (e.g., 0.5% crystal violet) or a fluorescent dye like Calcein-AM.
-
Count the number of migrated cells in several random fields under a microscope or quantify the fluorescence using a plate reader.
-
Express the results as the percentage of migration relative to the vehicle control.
In Vivo Leukemia Xenograft Model
Objective: To assess the anti-leukemic efficacy of this compound in an in vivo setting.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID gamma mice)
-
Human ALL cell line (e.g., REH)
-
This compound compound formulated for in vivo administration
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
Calipers for tumor measurement (for subcutaneous models)
Protocol:
-
Engraft 6-8 week old immunocompromised mice with 1 x 10^6 human ALL cells via tail vein injection.
-
Monitor the engraftment and progression of leukemia using bioluminescence imaging or by analyzing peripheral blood for the presence of human cancer cells.
-
Once the leukemia is established (e.g., detectable bioluminescent signal), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control to the respective groups daily for a specified duration (e.g., 5 days).[2]
-
Monitor the tumor burden throughout the treatment period using bioluminescence imaging. Quantify the signal intensity for each mouse.
-
Monitor the health of the mice, including body weight and any signs of toxicity.
-
At the end of the study, euthanize the mice and collect tissues (e.g., bone marrow, spleen, liver) for further analysis (e.g., flow cytometry, histology) to determine the extent of leukemic infiltration.
-
Analyze the data to compare the tumor growth and overall survival between the treatment and control groups.
Conclusion
This compound represents a promising preclinical candidate for the treatment of cancer, particularly for drug-resistant leukemias. Its unique mechanism of action, involving the inhibition of MitoNEET and subsequent induction of autophagy, offers a novel therapeutic strategy. The data and protocols presented here provide a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and the role of MitoNEET in cancer. Further in-depth in vivo studies are warranted to fully elucidate its efficacy and safety profile before consideration for clinical trials.
References
NL-1: A Versatile Tool for Interrogating Mitochondrial Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NL-1 is a potent and specific ligand of mitoNEET, an iron-sulfur protein located on the outer mitochondrial membrane.[1] This interaction positions this compound as a valuable chemical tool for investigating various aspects of mitochondrial function and dysfunction. By modulating the activity of mitoNEET, this compound influences cellular bioenergetics, redox signaling, and cell survival pathways. These application notes provide a comprehensive overview of this compound's utility in mitochondrial research, complete with detailed protocols for key experiments and a summary of its quantitative effects.
MitoNEET itself is a crucial regulator of mitochondrial function, impacting mitochondrial iron transport, respiratory capacity, and the production of reactive oxygen species (ROS).[2] As a ligand, this compound offers a means to probe and manipulate these processes, making it relevant for studies in neurodegenerative diseases, cancer, and metabolic disorders.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment as reported in various studies. These data provide a reference for expected outcomes and aid in experimental design.
| Parameter | Cell Line/Model | This compound Concentration | Result | Reference |
| IC50 (Hydrogen Peroxide Production) | Neuronal cells (N2A) | 5.95 µM | Inhibition of hydrogen peroxide production | [3] |
| Complex I Activity | Isolated mitochondria | 10 µM | ~33% increase in activity compared to DMSO control | [4] |
| Mitochondrial Membrane Potential | N2A cells | 10 µM | Significant increase | [4] |
| Maximal Respiration | N2a cells | 10 µM | Significant increase | [4] |
| Spare Respiratory Capacity | N2a cells | 10 µM | Significant increase | [4] |
| IC50 (Antileukemic Effect) | REH cells | 47.35 µM | Growth inhibition | [5] |
| REH/Ara-C cells | 56.26 µM | Growth inhibition | [5] | |
| SUP-B15 cells | 29.48 µM | Growth inhibition | [5] | |
| NALM-6 cells | 94.26 µM | Growth inhibition | [5] | |
| TOM-1, BV-173, NALM-1, JM1 cells | ~60 µM | Growth inhibition | [5] | |
| Infarct Volume Reduction (in vivo) | Murine t-MCAO model | 10 mg/kg, i.p. | 43% reduction | [3] |
| Edema Reduction (in vivo) | Murine t-MCAO model | 10 mg/kg, i.p. | 68% reduction | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and provide a visual guide to the experimental protocols.
Figure 1. this compound Mechanism of Action.
Figure 2. General Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: Measurement of Mitochondrial Hydrogen Peroxide Production using Amplex® Red Assay
Objective: To quantify the effect of this compound on mitochondrial hydrogen peroxide (H₂O₂) production.
Principle: The Amplex® Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin, which can be measured fluorometrically.[6][7]
Materials:
-
Cells of interest (e.g., N2A neuroblastoma cells)
-
This compound stock solution (in DMSO)
-
Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~530-560 nm, Emission: ~590 nm)
-
Standard cell culture reagents
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight under standard cell culture conditions.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a positive control for H₂O₂ production if desired. Incubate for the desired treatment period (e.g., 3 hours).[4]
-
Preparation of Amplex® Red Reaction Mixture: Prepare the Amplex® Red reaction mixture according to the manufacturer's instructions, typically containing Amplex® Red reagent and HRP in a reaction buffer.
-
Assay: a. Remove the treatment medium from the wells. b. Add the Amplex® Red reaction mixture to each well. c. Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells without cells) from all readings. Plot the fluorescence intensity against the this compound concentration to determine the effect of this compound on H₂O₂ production. An IC₅₀ value can be calculated from the dose-response curve.
Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRM
Objective: To evaluate the effect of this compound on the mitochondrial membrane potential (ΔΨm).
Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in the mitochondria of healthy cells in a membrane potential-dependent manner. A higher ΔΨm results in greater TMRM accumulation and a stronger fluorescent signal.[8]
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
TMRM stock solution (in DMSO)
-
96-well black, clear-bottom microplate or glass-bottom dishes for microscopy
-
Fluorescence microplate reader or fluorescence microscope
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Standard cell culture reagents
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
TMRM Staining: a. During the last 30 minutes of this compound treatment, add TMRM to the culture medium at a final concentration of 20-100 nM. b. Incubate at 37°C, protected from light.
-
Measurement (Plate Reader): a. Wash the cells once with pre-warmed PBS or HBSS. b. Add fresh, pre-warmed medium or buffer to the wells. c. Measure fluorescence (Excitation: ~548 nm, Emission: ~573 nm).
-
Measurement (Microscopy): a. Wash cells as described above. b. Mount the coverslip or dish on the microscope stage. c. Acquire images using appropriate filter sets.
-
Controls: Include an untreated control, a vehicle control (DMSO), and a positive control treated with FCCP (e.g., 10 µM) to induce mitochondrial depolarization.
-
Data Analysis: Quantify the fluorescence intensity per cell or per well. Normalize the data to the untreated control to determine the relative change in mitochondrial membrane potential.
Protocol 3: Analysis of Mitochondrial Respiration using a Seahorse XF Analyzer
Objective: To measure the effect of this compound on key parameters of mitochondrial respiration, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of live cells in real-time, providing a profile of mitochondrial respiration. The sequential injection of mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A) allows for the dissection of different respiratory states.[9][10]
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer and consumables (cartridge, calibrant)
-
This compound stock solution (in DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium and warm it to 37°C.
-
Cell Preparation: a. Remove the growth medium from the cells and wash with the pre-warmed assay medium. b. Add the final volume of assay medium to each well. c. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
Compound Plate Preparation: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A, diluted in assay medium. For studying the acute effects of this compound, it can be loaded into the first injector port. For pre-treatment effects, cells are treated in the plate prior to the assay.
-
Seahorse XF Assay: a. Calibrate the sensor cartridge in the Seahorse XF Analyzer. b. Replace the calibrant plate with the cell plate. c. Run the Mito Stress Test protocol.
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR data and calculate the key parameters of mitochondrial respiration. Normalize the data to cell number or protein content.
Protocol 4: Measurement of Mitochondrial Complex I Activity
Objective: To determine the effect of this compound on the enzymatic activity of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).
Principle: Complex I activity can be measured spectrophotometrically by following the decrease in absorbance of NADH at 340 nm as it is oxidized. The assay is performed on isolated mitochondria.[11]
Materials:
-
Isolated mitochondria
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
NADH
-
Ubiquinone (e.g., Coenzyme Q1)
-
Rotenone (a specific Complex I inhibitor)
-
UV-Vis spectrophotometer
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial preparation.
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and isolated mitochondria.
-
This compound Incubation: Add this compound to the desired final concentration and incubate for a short period. Include a vehicle control.
-
Assay Initiation: Start the reaction by adding NADH and ubiquinone.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.
-
Inhibitor Control: To determine the specific Complex I activity, perform a parallel assay in the presence of rotenone.
-
Data Analysis: Calculate the rate of NADH oxidation (change in absorbance per minute). The rotenone-sensitive rate represents the specific activity of Complex I. Compare the activity in the this compound treated samples to the vehicle control.
Conclusion
This compound is a powerful tool for studying mitochondrial function due to its specific interaction with mitoNEET. The protocols provided herein offer a starting point for researchers to investigate the multifaceted effects of this compound on mitochondrial bioenergetics, redox signaling, and related cellular processes. By employing these methods, scientists can further elucidate the role of mitoNEET in health and disease and explore the therapeutic potential of targeting this mitochondrial protein.
References
- 1. mdpi.com [mdpi.com]
- 2. MitoNEET, a key regulator of mitochondrial function and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mitochondrial mitoNEET Ligand this compound Is Protective in a Murine Model of Transient Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Functions of MitoNEET: What the Protein-Protein Interactions Reveal" by Fran Hirschfelder [thekeep.eiu.edu]
- 6. makhazenx.com [makhazenx.com]
- 7. npchem.co.th [npchem.co.th]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: NL-1 for the Treatment of B-cell Acute Lymphoblastic Leukemia
These application notes provide an overview of the preclinical data and protocols for the use of NL-1, a mitoNEET ligand, in the context of B-cell acute lymphoblastic leukemia (B-cell ALL), particularly in drug-resistant forms of the disease.
Introduction
B-cell acute lymphoblastic leukemia (B-cell ALL) is a hematological malignancy characterized by the overproduction of immature B-lymphocytes.[1][2] While treatment outcomes have improved, drug resistance remains a significant clinical challenge, leading to disease relapse.[3][4] this compound, a derivative of the antidiabetic drug pioglitazone, is a selective ligand for mitoNEET (CISD1), a protein implicated in chemoresistance.[3] Research has demonstrated that this compound exhibits significant antileukemic activity, particularly in drug-resistant B-cell ALL models, by targeting mitoNEET.[3][4]
Mechanism of Action
This compound exerts its antileukemic effects through a multi-faceted mechanism. The primary target of this compound is mitoNEET, a protein found to be overexpressed in some drug-resistant leukemia cell lines.[3] By interacting with mitoNEET, this compound induces a concentration-dependent decrease in the viability of B-cell ALL cells.[3][4]
The key mechanisms of this compound's action include:
-
Induction of Autophagy-Mediated Cell Death : this compound triggers autophagy in leukemic cells. This is supported by evidence that the autophagy inhibitor chloroquine can partially reverse this compound-induced cell death.[3][4]
-
Impairment of Chemotaxis : this compound has been shown to inhibit the migration of leukemic cells in response to chemoattractants.[3][4] This is significant as the bone marrow microenvironment can act as a sanctuary for leukemia cells, and inhibiting their migration could reduce their ability to evade chemotherapy.[3]
-
Selective Targeting of Drug-Resistant Cells : In coculture models that mimic the bone marrow microenvironment and both acquired and de novo drug resistance, this compound specifically induces cell death in the drug-resistant "phase dim" population of leukemic cells.[3][4]
Importantly, studies have indicated that this compound is non-toxic to normal primary immune cells, suggesting a favorable safety profile.[3]
Caption: Proposed mechanism of this compound action in B-cell ALL cells.
Quantitative Data
The following tables summarize the quantitative data from preclinical studies of this compound in B-cell ALL.
Table 1: In Vitro Efficacy of this compound in B-cell ALL Cell Lines
| Cell Line | Description | IC50 of this compound (µM) |
| REH | Parental B-cell ALL | 47.35 ± 7.7 |
| REH/Ara-C | Cytarabine-resistant REH | 56.26 ± 8.8 |
| Other ALL Cell Lines | Six additional ALL cell lines tested | Concentration-dependent decrease in viability |
Data extracted from a study on the antileukemic activity of this compound.[3]
Table 2: Effect of this compound on Drug-Resistant Leukemic Cells in a Coculture Model
| Cell Population | Treatment | Outcome |
| Phase Dim (PD) Cells | 60 µM this compound | Specific induction of cell death in this drug-resistant population. |
| PD Cells | This compound + Chloroquine (Autophagy Inhibitor) | Partial reduction of this compound-mediated cell death. |
This model mimics the protective bone marrow microenvironment.[3]
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound on B-cell ALL are provided below.
Cell Viability and IC50 Determination
Objective: To determine the concentration of this compound that inhibits the growth of B-cell ALL cells by 50% (IC50).
Materials:
-
B-cell ALL cell lines (e.g., REH, REH/Ara-C)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed B-cell ALL cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a dose-response curve.
Chemotaxis Assay
Objective: To assess the effect of this compound on the migratory ability of B-cell ALL cells.
Materials:
-
B-cell ALL cells
-
This compound
-
Chemoattractant (e.g., SDF-1α)
-
Transwell inserts (with 5 µm pores)
-
24-well plates
-
Serum-free medium
Protocol:
-
Pre-treat B-cell ALL cells with this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add serum-free medium containing the chemoattractant to the lower chamber of the wells.
-
Add the pre-treated B-cell ALL cells (resuspended in serum-free medium) to the upper chamber of the Transwell inserts.
-
Incubate for 4-6 hours at 37°C.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or an automated cell counter.
-
Compare the number of migrated cells in the this compound treated group to the vehicle control group.
Coculture Model of Drug Resistance
Objective: To evaluate the efficacy of this compound on leukemic cells in a simulated bone marrow microenvironment.
Materials:
-
B-cell ALL cells
-
Bone marrow stromal cells (BMSCs) or human osteoblasts (HOBs)
-
24-well plates
-
This compound
-
Trypan blue dye
Protocol:
-
Establish a confluent layer of BMSCs or HOBs in 24-well plates.
-
Add B-cell ALL cells on top of the stromal cell layer and allow the coculture to establish for several days (e.g., 9 days). This will result in three populations: suspension (S) cells, loosely adherent cells, and phase dim (PD) cells that are buried underneath the stromal layer.
-
On day 9, treat the cocultures with this compound (e.g., 60 µM) or vehicle (DMSO).
-
After the treatment period (e.g., 72 hours), carefully collect the S cells from the supernatant.
-
Wash the adherent layer to collect any remaining loosely attached cells.
-
Trypsinize the remaining cells to detach the PD leukemic cells from the stromal layer.
-
Count the number of live and dead cells in both the S and PD fractions using the trypan blue exclusion method.
-
Calculate the percentage of viability for each population and compare the this compound treated groups to the controls.
In Vivo Antileukemic Activity Assessment
Objective: To evaluate the efficacy of this compound in a mouse model of B-cell ALL.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
B-cell ALL cells (e.g., luciferase-expressing REH cells)
-
This compound formulation for in vivo administration
-
Bioluminescence imaging system
Protocol (Summary):
-
Inject immunodeficient mice intravenously with luciferase-expressing B-cell ALL cells.
-
Allow the leukemia to establish, which can be monitored by bioluminescence imaging.
-
Once the tumor burden is established, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule.
-
Monitor tumor progression and burden regularly using bioluminescence imaging.
-
Monitor the health and survival of the mice throughout the study.
-
At the end of the study, tissues such as bone marrow, spleen, and liver can be harvested for further analysis (e.g., flow cytometry to quantify leukemic infiltration).
Caption: General experimental workflow for evaluating this compound in B-cell ALL.
References
- 1. B-Cell Lymphoblastic Leukemia | Leukemia Research Foundation [leukemiarf.org]
- 2. B-cell acute lymphoblastic leukaemia (B-cell ALL) - Leukaemia Care [leukaemiacare.org.uk]
- 3. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Efficacy Testing of NL-1, a MEK1/2 Inhibitor
Introduction
NL-1 is a potent and selective small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various human cancers, leading to uncontrolled cell proliferation and survival. These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the biochemical and cellular efficacy of this compound.
Biochemical Assay: Kinase Activity
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified MEK1/2. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Experimental Protocol: TR-FRET Kinase Assay
Objective: To determine the IC50 value of this compound against MEK1 and MEK2 kinases.
Materials:
-
Recombinant human MEK1 and MEK2 enzymes
-
Inactive, GST-tagged ERK2 substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-ERK1/2 antibody
-
Allophycocyanin (APC)-labeled anti-GST antibody
-
This compound compound stock (e.g., 10 mM in DMSO)
-
384-well, low-volume, white plates
-
TR-FRET plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations.
-
Enzyme & Substrate Preparation: Dilute MEK1 or MEK2 enzyme and GST-ERK2 substrate in assay buffer to the final desired concentrations.
-
Reaction Setup:
-
Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of the enzyme/substrate mix to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 4 µL of ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 5 µL of the detection mix (Europium and APC-labeled antibodies in detection buffer) to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm (Europium) and 665 nm (APC) after excitation at 320 nm. The ratio of 665/620 nm is calculated.
-
Data Analysis: Plot the TR-FRET ratio against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: this compound Biochemical Potency
| Target | This compound IC50 (nM) |
| MEK1 | 15.2 |
| MEK2 | 18.5 |
Cellular Assays: Target Engagement & Pathway Inhibition
These assays confirm that this compound can enter cells and inhibit the MEK/ERK pathway at its intended target.
Experimental Protocol: Western Blot for Phospho-ERK (p-ERK)
Objective: To measure the inhibition of ERK phosphorylation in cells treated with this compound.
Materials:
-
Cancer cell line with known RAS/RAF mutation (e.g., A375 melanoma)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pathway activity, serum-starve the cells for 4-6 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound for 2 hours. Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to induce robust pathway activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities. Normalize the p-ERK signal to the total ERK signal.
Data Presentation: this compound Cellular Pathway Inhibition
| Cell Line | This compound IC50 for p-ERK Inhibition (nM) |
| A375 (Melanoma) | 45.8 |
| HT-29 (Colorectal) | 52.3 |
Functional Assay: Cell Proliferation
This assay assesses the functional consequence of MEK/ERK pathway inhibition, which is expected to be a reduction in cancer cell proliferation.
Experimental Protocol: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, HT-29)
-
Cell culture medium
-
This compound compound
-
96-well, white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 3,000 cells/well) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted this compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the percentage of viability against the logarithm of this compound concentration. Calculate the GI50 (concentration for 50% growth inhibition).
Data Presentation: this compound Anti-proliferative Activity
| Cell Line | Mutation Status | This compound GI50 (nM) |
| A375 | BRAF V600E | 60.1 |
| HT-29 | BRAF V600E | 75.5 |
Diagrams
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for determining p-ERK inhibition by Western Blot.
Caption: Workflow for the CellTiter-Glo® cell proliferation assay.
Application Notes and Protocols for NL-1 in Cancer Research
Topic: NL-1 for Inducing Autophagy in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic small molecule that acts as a ligand for the outer mitochondrial membrane protein, mitoNEET. Initially investigated for its anti-leukemic properties, recent studies have highlighted its role as an inducer of autophagy, a cellular self-degradation process that is critically involved in cancer cell survival and death. Autophagy can have a dual role in cancer, either promoting survival under stress or leading to a form of programmed cell death. The ability of this compound to modulate this pathway presents a promising avenue for novel cancer therapeutic strategies, particularly in drug-resistant malignancies. These application notes provide a summary of the known effects of this compound on cancer cells and detailed protocols for investigating its autophagy-inducing properties.
Data Presentation
Table 1: Summary of this compound Effects on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (μM) | Key Findings | Reference |
| REH | B-cell Acute Lymphoblastic Leukemia | 47.35 ± 7.7 | Decreased cell viability, induced autophagy. | [1] |
| REH/Ara-C | Cytarabine-resistant B-cell ALL | 56.26 ± 8.8 | Overcame drug resistance, induced autophagy. | [1] |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | Not specified | Decreased cell viability. | [1] |
| NALM1 | B-cell Acute Lymphoblastic Leukemia | Not specified | Decreased cell viability. | [1] |
| SUPB15 | B-cell Acute Lymphoblastic Leukemia | Not specified | Decreased cell viability. | [1] |
| TOM1 | B-cell Acute Lymphoblastic Leukemia | Not specified | Decreased cell viability. | [1] |
| BV173 | B-cell Acute Lymphoblastic Leukemia | Not specified | Decreased cell viability. | [1] |
| JM1 | B-cell Acute Lymphoblastic Leukemia | Not specified | Decreased cell viability. | [1] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound-Induced Mitophagy
Caption: this compound inhibits mitoNEET, leading to PINK1 stabilization and Parkin recruitment, initiating mitophagy.
Experimental Workflow for Assessing this compound Induced Autophagy
Caption: Workflow for studying this compound's effect on cancer cell autophagy and viability.
Logical Relationship of this compound, Autophagy, and Cancer Cell Fate
Caption: this compound induces autophagy, which can either lead to cancer cell death or promote survival.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., REH, NALM6)
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well and 6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
For suspension cells, seed at a density of 5 x 10⁴ cells/well in a 96-well plate for viability assays or 1 x 10⁶ cells/well in a 6-well plate for western blotting.
-
For adherent cells, seed at a density that will result in 70-80% confluency at the time of treatment.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% in the cell culture, including in the vehicle control wells.
-
-
Treatment:
-
Add the prepared this compound dilutions to the respective wells.
-
For control wells, add the same volume of culture medium containing the equivalent concentration of DMSO (vehicle control).
-
-
Incubation:
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following this compound treatment.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well plate reader
Procedure:
-
MTT Addition:
-
Following the treatment incubation period, add 10 µL of MTT solution to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Monitoring Autophagy by Western Blotting for LC3 and p62
This protocol details the detection of key autophagy markers, LC3-II and p62, by western blotting to assess autophagic flux. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Materials:
-
Cells treated with this compound in a 6-well plate (from Protocol 1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control. Compare the results between treated and control groups.
-
References
Application Notes and Protocols: Utilizing NL-1 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
NL-1 is a small molecule inhibitor of mitoNEET, a protein located on the outer mitochondrial membrane that plays a role in regulating mitochondrial function, iron and reactive oxygen species (ROS) homeostasis.[1][2] Preclinical studies have demonstrated the antileukemic activity of this compound, particularly in drug-resistant B-cell acute lymphoblastic leukemia.[3][4] The mechanism of action of this compound involves the induction of autophagy, a cellular process of self-digestion that can, under certain conditions, lead to cell death in cancer cells.[3] Given its unique mechanism targeting mitochondrial function and autophagy, this compound presents a promising candidate for combination therapies with conventional chemotherapy agents. This document provides detailed application notes and protocols for investigating the synergistic potential of this compound with other cytotoxic drugs.
Mechanism of Action of this compound
This compound, as a mitoNEET inhibitor, disrupts the normal function of this iron-sulfur protein.[1] MitoNEET is implicated in the regulation of mitochondrial iron and ROS homeostasis, which are critical for cancer cell proliferation and survival.[2][5] Inhibition of mitoNEET by this compound leads to mitochondrial dysfunction and has been shown to induce autophagy in leukemic cells.[1][3] This autophagic response can be a double-edged sword in cancer therapy; however, in the context of this compound treatment, it appears to contribute to cell death.[3] The induction of autophagy can potentially sensitize cancer cells to the cytotoxic effects of other chemotherapy agents.[6]
NL1 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mitoNEET [label="mitoNEET", fillcolor="#FBBC05"]; Mitochondrial_Dysfunction [label="Mitochondrial Dysfunction\n(Iron/ROS Imbalance)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy_Induction [label="Autophagy Induction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Cancer Cell Death", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
NL1 -> mitoNEET [label="Inhibits"]; mitoNEET -> Mitochondrial_Dysfunction [label="Regulates"]; Mitochondrial_Dysfunction -> Autophagy_Induction [label="Triggers"]; Autophagy_Induction -> Cell_Death [label="Leads to"]; }
This compound signaling pathway.
Potential for Combination Therapy
The unique mechanism of this compound suggests potential for synergistic interactions with various chemotherapy agents. By inducing mitochondrial stress and autophagy, this compound may lower the threshold for apoptosis induction by DNA-damaging agents or mitotic inhibitors.
-
With Doxorubicin: Doxorubicin, an anthracycline antibiotic, intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. Combining this compound with doxorubicin could potentially enhance cytotoxicity. This compound-induced mitochondrial dysfunction may augment doxorubicin-induced oxidative stress, while autophagy induction could modulate the cellular response to DNA damage, pushing the cell towards apoptosis.
-
With Cisplatin: Cisplatin is a platinum-based drug that forms DNA adducts, leading to cell cycle arrest and apoptosis. The synergistic potential with this compound could arise from this compound's ability to disrupt cellular bioenergetics, making cancer cells more susceptible to the DNA damage caused by cisplatin.
-
With Vincristine: Vincristine is a vinca alkaloid that inhibits microtubule polymerization, leading to mitotic arrest and apoptosis. The combination with this compound could be beneficial as this compound-induced metabolic stress may render cells more vulnerable to mitotic catastrophe.
-
With Methotrexate: Methotrexate is a folate antagonist that inhibits DNA synthesis. While a direct synergy is less obvious, this compound's impact on cellular metabolism could potentially interfere with the compensatory pathways that cancer cells might use to overcome methotrexate-induced metabolic stress.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate the potential synergistic effects of this compound in combination with doxorubicin. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin in a Cancer Cell Line (e.g., MCF-7)
| Compound | IC50 (µM) |
| This compound | 45.5 |
| Doxorubicin | 1.2 |
| This compound + Doxorubicin (1:1 ratio) | 0.5 (CI < 1) |
CI: Combination Index. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 mg/kg | 30 |
| Doxorubicin | 2 mg/kg | 45 |
| This compound + Doxorubicin | 10 mg/kg + 2 mg/kg | 85 |
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability Assay
This protocol outlines a method to determine the synergistic effect of this compound and another chemotherapy agent (e.g., doxorubicin) on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in water)
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and doxorubicin in cell culture medium. For combination treatments, prepare mixtures at a constant ratio (e.g., 1:1, based on their individual IC50 values).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug solutions (single agents and combinations) to the respective wells. Include vehicle-only (DMSO) wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each single agent.
-
Use software like CompuSyn to calculate the Combination Index (CI) for the combination treatments to determine synergy, additivity, or antagonism.[7]
-
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed Cells in 96-well Plate"]; prepare_drugs [label="Prepare Drug Dilutions\n(this compound, Chemo Agent, Combinations)"]; treat_cells [label="Treat Cells with Drugs"]; incubate [label="Incubate for 72 hours"]; viability_assay [label="Perform Cell Viability Assay"]; read_plate [label="Read Plate"]; analyze_data [label="Analyze Data\n(IC50, Combination Index)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> seed_cells; seed_cells -> prepare_drugs; prepare_drugs -> treat_cells; treat_cells -> incubate; incubate -> viability_assay; viability_assay -> read_plate; read_plate -> analyze_data; analyze_data -> end; }
In vitro experimental workflow.
In Vivo Efficacy Study: Xenograft Mouse Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in combination with a chemotherapy agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for tumor implantation
-
This compound (formulated for in vivo administration)
-
Chemotherapy agent (formulated for in vivo administration)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Group Allocation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy agent alone, this compound + Chemotherapy agent).
-
Treatment Administration: Administer the treatments according to a predefined schedule (e.g., daily intraperitoneal injections for this compound and weekly intravenous injections for the chemotherapy agent).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis:
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences between the treatment groups.
-
Assess any treatment-related toxicity by monitoring body weight changes and clinical signs.
-
Logical Relationship of Synergistic Effect
The proposed synergistic effect of combining this compound with a conventional chemotherapy agent is based on a multi-pronged attack on the cancer cell's survival mechanisms.
NL1 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chemo [label="Chemotherapy Agent", fillcolor="#FBBC05"]; Mito_Stress [label="Mitochondrial Stress\n& Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage / Mitotic Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Synergy [label="Synergistic Cancer\nCell Death", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
NL1 -> Mito_Stress; Chemo -> DNA_Damage; Mito_Stress -> Synergy; DNA_Damage -> Synergy; }
Logical relationship of synergy.
Conclusion
While direct preclinical or clinical data on the combination of this compound with other chemotherapy agents is currently limited, its mechanism of action as a mitoNEET inhibitor and an inducer of autophagy provides a strong rationale for its investigation in combination therapies. The provided protocols offer a framework for researchers to explore the potential synergistic effects of this compound with various cytotoxic drugs, which could lead to the development of more effective cancer treatment regimens. It is imperative that such investigations are conducted to validate the hypothetical synergies and to establish the safety and efficacy of these combinations.
References
- 1. The mitochondrial outer membrane protein mitoNEET is a redox enzyme catalyzing electron transfer from FMNH2 to oxygen or ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Autophagy induction sensitizes cancer cells to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
NL-1 solubility and preparation for experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
NL-1 is a potent and specific inhibitor of mitoNEET, a 2Fe-2S outer mitochondrial membrane protein.[1] By targeting mitoNEET, this compound has demonstrated significant therapeutic potential in various disease models, including ischemia-reperfusion injury and certain types of cancer.[2][3] Its mechanism of action involves the modulation of mitochondrial function, reduction of oxidative stress, and induction of autophagy.[4][5] These application notes provide detailed information on the solubility of this compound and comprehensive protocols for its preparation and use in common experimental settings.
Data Presentation
This compound Solubility
This compound is a hydrophobic compound, and its solubility in aqueous solutions is limited.[6] Stock solutions are typically prepared in organic solvents. The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Observations | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 20.8 mg/mL (≥ 62.0 mM) | Clear solution | [1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (≥ 6.20 mM) | Clear solution | [1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (≥ 6.20 mM) | Clear solution | [1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (≥ 6.20 mM) | Clear solution | [1] |
| DMSO:PBS (pH 7.2) (1:1 solution) | ~0.5 mg/mL | For aqueous dilutions | [6] |
Note: If precipitation occurs upon dilution of the DMSO stock in aqueous media, gentle heating and/or sonication can aid in dissolution.[1] For in vivo studies, the use of co-solvents is recommended to maintain solubility.
This compound In Vitro Efficacy (IC50)
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cell lines, highlighting its potential as an anti-cancer agent.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| N2A | Neuronal cells (for H₂O₂ production) | 5.95 | [2][3] |
| REH | B-cell acute lymphoblastic leukemia | 47.35 | [1] |
| REH/Ara-C | Cytarabine-resistant REH cells | 56.26 | [1] |
| SUP-B15 | B-cell acute lymphoblastic leukemia | 29.48 | [1] |
| NALM-6 | B-cell acute lymphoblastic leukemia | 94.26 | [1] |
| TOM-1 | B-cell acute lymphoblastic leukemia | ~60 | [1] |
| BV-173 | B-cell acute lymphoblastic leukemia | ~60 | [1] |
| NALM-1 | B-cell acute lymphoblastic leukemia | ~60 | [1] |
| JM1 | B-cell acute lymphoblastic leukemia | ~60 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in sterile DMSO to achieve a final concentration of 10 mM. For example, for a compound with a molecular weight of 335.4 g/mol , dissolve 3.35 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. If necessary, gentle warming or sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
In Vitro Treatment of Adherent Cells with this compound
This protocol outlines the procedure for treating adherent cells in culture with this compound.
Materials:
-
Adherent cells cultured in appropriate vessels
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
On the day of the experiment, prepare the desired final concentrations of this compound by diluting the 10 mM stock solution in complete cell culture medium.
-
Important: The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound (or vehicle control) to the cells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
In Vivo Administration of this compound in a Murine Model
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of this compound to mice. The formulation described is based on a published study.[2]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl), sterile
-
Sterile tubes
-
Syringes and needles for i.p. injection
Procedure:
-
Preparation of this compound Formulation (for a 2.08 mg/mL solution): a. Prepare a 20.8 mg/mL stock solution of this compound in DMSO. b. In a sterile tube, add 100 µL of the 20.8 mg/mL this compound stock solution to 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix well.[1]
-
Dosing: a. The typical dose of this compound used in a murine model of ischemic stroke is 10 mg/kg.[2][3] b. Calculate the required volume of the this compound formulation based on the animal's body weight. For a 25 g mouse, the dose would be 0.25 mg. Using the 2.08 mg/mL formulation, this corresponds to an injection volume of approximately 120 µL. c. Administer the calculated volume via intraperitoneal injection. d. A vehicle control group should be included, receiving the same formulation without this compound.
Oxygen-Glucose Deprivation and Reperfusion (OGD/R) In Vitro Model
This protocol describes an in vitro model of ischemia-reperfusion injury and the application of this compound for neuroprotection studies.[7][8]
Materials:
-
Neuronal cell line (e.g., N2A) or primary neurons
-
Normal culture medium (e.g., DMEM with glucose and serum)
-
Glucose-free DMEM
-
Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)
-
This compound stock solution
Procedure:
-
Oxygen-Glucose Deprivation (OGD): a. Wash the cells twice with pre-warmed, glucose-free DMEM. b. Replace the medium with fresh, deoxygenated (pre-equilibrated in the hypoxia chamber for at least 2 hours) glucose-free DMEM. c. Place the cells in a hypoxia chamber for the desired duration (e.g., 3 hours).[7]
-
Reperfusion and this compound Treatment: a. Remove the cells from the hypoxia chamber. b. Replace the glucose-free medium with normal, pre-warmed culture medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control. c. Return the cells to a normoxic incubator (95% air, 5% CO₂) for the desired reperfusion period (e.g., 24 hours).
-
Assessment: a. Following the reperfusion period, cell viability, apoptosis, or other relevant parameters can be assessed.
Measurement of Mitochondrial Membrane Potential using TMRM
This protocol details the use of Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in mitochondrial membrane potential following this compound treatment.[9][10][11]
Materials:
-
Cells treated with this compound or vehicle control
-
TMRM (stock solution in DMSO)
-
Complete cell culture medium or appropriate buffer (e.g., HBSS)
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare a TMRM working solution (e.g., 25-250 nM) in pre-warmed complete cell culture medium.[10][12] Protect the solution from light.
-
Remove the culture medium from the treated cells and add the TMRM working solution.
-
Incubate the cells for 30 minutes at 37°C, protected from light.[10][12]
-
(Optional) Gently wash the cells three times with pre-warmed PBS to remove excess dye.[9][10]
-
Image the cells using a fluorescence microscope with a TRITC filter set (Excitation/Emission: ~548/574 nm) or measure the fluorescence intensity using a plate reader.[9] A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Assessment of Autophagy via LC3-II Turnover
This protocol describes how to monitor autophagic flux by detecting the conversion of LC3-I to LC3-II using Western blotting.[13][14]
Materials:
-
Cells treated with this compound or vehicle control
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound or vehicle control for the desired time. For the last 2-4 hours of treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells. This will block the degradation of autophagosomes and allow for the accumulation of LC3-II, providing a measure of autophagic flux.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary anti-LC3 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
An increase in the LC3-II/LC3-I ratio, especially in the presence of a lysosomal inhibitor, indicates an induction of autophagy.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound action.
Caption: General workflow for in vitro experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mitochondrial mitoNEET Ligand this compound Is Protective in a Murine Model of Transient Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of mitoNEET attenuates LPS-induced inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Oxygen Glucose Deprivation Model - Creative Bioarray [acroscell.creative-bioarray.com]
- 8. An In Vitro Oxygen-Glucose Deprivation Model for Studying Ischemia-Reperfusion Injury of Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Functional Mitochondrial Staining | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cms.sc.edu [cms.sc.edu]
- 13. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing NL-1 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing NL-1 concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of mitoNEET, a protein located on the outer mitochondrial membrane. By inhibiting mitoNEET, this compound can induce a form of selective autophagy called mitophagy, which is the targeted removal of damaged mitochondria. This process is primarily mediated through the PINK1-Parkin signaling pathway. This induction of mitophagy can lead to cell death in certain cell types, particularly cancer cells.
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: Based on published data, the half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line, but generally falls within the micromolar (µM) range. For initial experiments, a broad dose-response curve is recommended, starting from a low concentration (e.g., 0.1 µM) and extending to a high concentration (e.g., 100 µM) to determine the effective range for your specific cell line.
Q3: Which cell viability assay is most suitable for testing this compound?
A3: Tetrazolium-based assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to assess cell viability when treating with compounds like this compound that affect mitochondrial function. These assays measure the metabolic activity of viable cells, which is relevant to this compound's mechanism of action. However, it is crucial to be aware of potential assay interference.
Q4: How should I prepare and store my this compound stock solution?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To avoid repeated freeze-thaw cycles that can degrade the compound, it is best to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C, protected from light.[1] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.5%) to prevent solvent-induced toxicity.[1]
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. This data can serve as a reference for designing your initial concentration ranges.
| Cell Line | Cancer Type | IC50 (µM) |
| REH | B-cell Acute Lymphoblastic Leukemia | ~20-50 |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | ~20-50 |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | ~20-50 |
| K562 | Chronic Myelogenous Leukemia | ~20-50 |
| U937 | Histiocytic Lymphoma | ~20-50 |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Cell Viability Assays
Objective: To determine the optimal number of cells to seed per well to ensure they are in the logarithmic growth phase during the this compound treatment.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well clear flat-bottom microplate
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Preparation: Culture cells to approximately 80% confluency. Harvest the cells and perform a cell count using a hemocytometer and trypan blue to determine viability.
-
Serial Dilution: Prepare a serial dilution of the cell suspension in complete culture medium to achieve densities ranging from 1,000 to 100,000 cells per 100 µL.
-
Cell Seeding: Seed 100 µL of each cell dilution into at least three replicate wells of a 96-well plate. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the intended duration of your this compound treatment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the absorbance values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, where an increase in cell number results in a proportional increase in absorbance.
Protocol 2: Optimizing this compound Concentration using the MTT Assay
Objective: To determine the IC50 value of this compound for a specific cell line.
Materials:
-
Target cell line at optimal seeding density
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear flat-bottom microplate
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the optimal number of cells (determined in Protocol 1) in 100 µL of complete culture medium per well in a 96-well plate. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 10-point serial dilution, starting from 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly.
-
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data to the vehicle control to calculate the percentage of cell viability for each this compound concentration.
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.[1]
-
Mandatory Visualization
This compound Signaling Pathway
Caption: this compound inhibits mitoNEET, leading to mitochondrial dysfunction, which stabilizes PINK1 and recruits Parkin, ultimately inducing mitophagy and subsequent cell death.
Experimental Workflow for this compound Optimization
Caption: Workflow for optimizing this compound concentration in a cell viability assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate or fill them with sterile PBS or medium. |
| Low signal or low absorbance readings | Suboptimal cell number, insufficient incubation time with MTT, or cell death due to factors other than this compound. | Optimize cell seeding density (Protocol 1). Increase the incubation time with the MTT reagent (up to 4 hours). Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| High background in "no cell" control wells | Contamination of media or reagents, or direct reduction of MTT by components in the media (e.g., phenol red). | Use fresh, sterile media and reagents. Consider using a phenol red-free medium for the assay. Include a "reagent blank" (media + this compound + MTT, no cells) to subtract this background from all readings.[2] |
| Unexpectedly high cell viability at high this compound concentrations | This compound precipitation at high concentrations, or the compound is cytostatic (inhibits proliferation) rather than cytotoxic at the tested concentrations. | Check the solubility of this compound in your culture medium. Visually inspect for precipitates. Extend the treatment duration to see if cytotoxicity increases over time. Consider using an alternative assay that measures cell number directly (e.g., crystal violet staining). |
| Results from MTT assay do not correlate with microscopic observations of cell death | The MTT assay measures metabolic activity, which may not directly correlate with cell viability in the presence of mitochondrial inhibitors. This compound might alter mitochondrial metabolism without causing immediate cell death. | Use an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release assay or trypan blue exclusion) or apoptosis (e.g., caspase activity assay).[2] |
References
Troubleshooting NL-1 experimental variability
Technical Support Center: NL-1
Welcome to the technical support center for this compound, a novel recombinant neurotrophic-like factor designed to promote neuronal survival and differentiation. This resource provides troubleshooting guidance and detailed protocols to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound.
Q1: Why am I observing high variability in neuronal differentiation efficiency between different batches of this compound?
A1: Batch-to-batch variation is a known challenge in recombinant protein production.[1][2][3] Several factors can contribute to this variability:
-
Protein Handling and Storage: this compound is a lyophilized powder that requires specific handling to maintain its activity. Improper reconstitution or storage, including repeated freeze-thaw cycles, can degrade the protein and reduce its efficacy.[4] Always follow the reconstitution protocol precisely.
-
Minor Structural Differences: Subtle differences in protein folding or post-translational modifications between production lots can affect bioactivity.
-
Quality Control: While each batch of this compound undergoes rigorous quality control, inherent biological variability can still exist.
Solution: To mitigate this, we provide a batch-specific Certificate of Analysis (CoA) with detailed quality control data. We recommend performing a small-scale dose-response experiment with each new batch to determine the optimal concentration for your specific cell type and assay.
Data Presentation: this compound Batch Quality Control Specifications
| Parameter | Specification | Typical Result (Batch A) | Typical Result (Batch B) |
| Purity (by SDS-PAGE) | > 95% | 98% | 97% |
| Bioactivity (EC50) | 10 - 50 ng/mL | 25 ng/mL | 35 ng/mL |
| Endotoxin Level | < 0.1 EU/µg | < 0.05 EU/µg | < 0.06 EU/µg |
Q2: My cell viability is lower than expected after this compound treatment. What could be the cause?
A2: A decrease in cell viability can stem from several sources, often related to the experimental setup rather than inherent this compound toxicity.[5][6][7][8]
-
Incorrect Reconstitution: Using a non-recommended buffer or improper technique can lead to protein aggregation or inactivation.[9][10]
-
Cell Culture Conditions: Sub-optimal cell health, high passage number, or contamination (especially mycoplasma) can make cells more sensitive to any treatment.[7][8]
-
Dosage: While this compound is designed to promote survival, excessively high concentrations may have off-target effects in some cell lines.
Troubleshooting Workflow: Follow the logical steps in the diagram below to diagnose the issue.
References
- 1. Improving the batch-to-batch reproducibility in microbial cultures during recombinant protein production by guiding the process along a predefined total biomass profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Recombinant Proteins Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. promocell.com [promocell.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 9. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 10. cusabio.com [cusabio.com]
NL-1 stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the stability and storage of NL-1, a mitoNEET inhibitor with antileukemic properties.[1][2][3] It also addresses common questions and troubleshooting scenarios to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a mitochondrial metabolism inhibitor that specifically targets mitoNEET.[1][4] Its mechanism of action involves inducing a concentration-dependent decrease in the viability of leukemic cells.[2][4] this compound has been shown to have antileukemic effects and can impair the migratory ability of these cells.[2][4]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored at -80°C for up to two years or at -20°C for up to one year.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[4] For a 10 mM stock solution, you can dissolve the appropriate mass of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, you would use a specific mass of this compound. It is recommended to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[4]
Q4: Can I ship this compound at room temperature?
A4: Stability testing has indicated that this compound can be shipped at room temperature without the need for cooling measures.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced cell viability in control group | Solvent toxicity | Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (typically <0.5%). |
| Inconsistent results between experiments | Improper storage of this compound stock solution | Aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Always store at -80°C for long-term use.[1] |
| Precipitation of this compound in aqueous solutions | Low solubility of this compound in aqueous media | When preparing working solutions for in vivo studies, a formulation with PEG300, Tween80, and ddH2O is recommended. This mixture should be used immediately for the best results.[4] |
| Low efficacy in in vivo models | Poor bioavailability | This compound has a calculated half-life in plasma of 2.27 hours. Consider this pharmacokinetic data when designing your dosing schedule.[6] |
Quantitative Data Summary
This compound Storage Conditions and Stability
| Storage Temperature | Duration |
| -80°C | 2 years[1] |
| -20°C | 1 year[1] |
This compound Solubility
| Solvent | Concentration |
| DMSO | 67 mg/mL (199.72 mM)[4] |
This compound IC50 Values
| Cell Line | IC50 (µM) |
| REH | 47.35[1][4] |
| REH/Ara-C | 56.26[1][4] |
| SUPB15 | 29.48[1] |
| NALM6 | 94.26[1] |
| TOM1 | ~60[1] |
| BV173 | ~60[1] |
| NALM1 | ~60[1] |
| JM1 | ~60[1] |
Experimental Protocols & Methodologies
In Vitro Cell Viability Assay
-
Plate ALL cell lines at a density of 5x10^4 cells/well in a 96-well plate.
-
Treat the cells with varying concentrations of this compound (e.g., 10-100 µM) for 72 hours.[1]
-
Quantify the number of viable cells using a Cell Counting Kit-8.[4]
In Vivo Antileukemic Activity Model
-
Use female NSG mice for the in vivo model.
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal injection daily for 5 days.[1]
-
Monitor for antileukemic activity.[1]
Visual Diagrams
Caption: Simplified signaling pathway of this compound in leukemic cells.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of NL-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of NL-1, a mitoNEET inhibitor with known poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic applications?
A1: this compound is a potent and specific inhibitor of mitoNEET, a [2Fe-2S] mitochondrial outer membrane protein.[1] It has shown promise in preclinical studies for its antileukemic and neuroprotective effects. Specifically, it has been investigated for its potential in treating drug-resistant B-cell acute lymphoblastic leukemia and for mitigating cerebral ischemia/reperfusion injury.[2][3]
Q2: What is the main challenge in the experimental use of this compound?
A2: The primary challenge in working with this compound is its hydrophobic nature and consequently poor aqueous solubility. This property can lead to low bioavailability, limiting its therapeutic efficacy in vivo.[4]
Q3: How can the bioavailability of this compound be improved?
A3: The bioavailability of this compound can be significantly enhanced by employing various formulation strategies designed for poorly water-soluble drugs. These include:
-
Nanoparticle Encapsulation: Formulating this compound into nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can dramatically improve its therapeutic effect.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve its absorption.
-
Particle Size Reduction: Techniques like nanomilling can increase the surface area of this compound, thereby improving its dissolution.
Troubleshooting Guides
Nanoparticle Formulation (PLGA)
Problem 1: Low drug entrapment efficiency (< 60%).
-
Possible Cause 1: High hydrophobicity of this compound leading to its partitioning into the external aqueous phase during emulsification.
-
Solution: Optimize the organic solvent used to dissolve this compound and the polymer. A solvent in which this compound is highly soluble but has low miscibility with water is ideal. Also, consider using a smaller volume of the external aqueous phase.
-
-
Possible Cause 2: Inefficient emulsification.
-
Solution: Increase the sonication energy or homogenization speed to create a finer emulsion, which can improve drug encapsulation. Ensure the probe of the sonicator is properly immersed in the emulsion.
-
-
Possible Cause 3: Drug leakage during solvent evaporation.
-
Solution: Accelerate the solvent evaporation process by applying a vacuum or increasing the temperature (while staying below the glass transition temperature of the polymer) to quickly solidify the nanoparticles and trap the drug.
-
Problem 2: Large or inconsistent particle size.
-
Possible Cause 1: Inadequate surfactant concentration.
-
Solution: Increase the concentration of the surfactant (e.g., polyvinyl alcohol - PVA) in the aqueous phase to better stabilize the emulsion droplets.
-
-
Possible Cause 2: Aggregation of nanoparticles after preparation.
-
Solution: Ensure thorough washing of the nanoparticles to remove excess surfactant. Lyophilization with a cryoprotectant (e.g., trehalose) can also prevent aggregation during storage.
-
-
Possible Cause 3: Polymer properties.
-
Solution: Use a lower molecular weight PLGA, which can lead to smaller particle sizes.
-
Solid Dispersion Formulation
Problem: The solid dispersion does not improve the dissolution rate of this compound.
-
Possible Cause 1: The drug is not in an amorphous state.
-
Solution: Verify the amorphous nature of the solid dispersion using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC). If the drug is still crystalline, consider using a different polymer or a higher polymer-to-drug ratio.
-
-
Possible Cause 2: The chosen polymer is not suitable.
-
Solution: Select a polymer that has good miscibility with this compound. Screening different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) is recommended.
-
-
Possible Cause 3: The preparation method is not optimal.
-
Solution: For the solvent evaporation method, ensure a common solvent is used that dissolves both this compound and the polymer effectively. For the melting method, ensure the temperature is high enough to dissolve the drug in the molten polymer without causing degradation.
-
Data on Bioavailability Enhancement of this compound
The following table summarizes quantitative data from a study that highlights the significant improvement in the efficacy of this compound when formulated as PLGA nanoparticles.
| Formulation | Dosage | Outcome in a preclinical model of ischemic stroke | Reference |
| This compound (free drug) | 10 mg/kg | Markedly improved survival and reduced infarct volume. | [5] |
| This compound PLGA Nanoparticles | 0.25 mg/kg | Produced an equivalent therapeutic effect to the 10 mg/kg dose of the free drug. | [5] |
This demonstrates a 40-fold increase in the therapeutic efficacy of this compound when delivered via PLGA nanoparticles, underscoring the importance of formulation in improving its bioavailability.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles
This protocol is based on the single emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in an organic solvent (e.g., 2 mL of DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase (e.g., 10 mL) and immediately emulsify using a high-speed homogenizer or a probe sonicator on an ice bath.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours (e.g., 4 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 20 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and repeating the centrifugation step. Repeat the washing process 2-3 times to remove residual PVA.
-
Storage: The final nanoparticle pellet can be resuspended in water for immediate use or lyophilized for long-term storage.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
A common solvent (e.g., Methanol or a mixture of Dichloromethane and Methanol)
Procedure:
-
Dissolution: Dissolve a specific ratio of this compound and the hydrophilic polymer (e.g., 1:5 w/w) in the common solvent to form a clear solution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for its amorphous nature (using XRD and DSC) and dissolution properties.[6][7][8]
Visualizations
This compound Bioavailability Enhancement Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of mitoNEET induces Pink1-Parkin-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Investigation of novel mitoNEET ligand this compound as a therapeutic for cereb" by Pushkar Saralkar [researchrepository.wvu.edu]
- 4. Nanoparticle formulation and in vitro efficacy testing of the mitoNEET ligand this compound for drug delivery in a brain endothelial model of ischemic reperfusion-injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel mitoNEET ligand this compound improves therapeutic outcomes in an aged rat model of cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
NL-1 off-target effects and how to mitigate them
Welcome to the technical support center for NL-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating the off-target effects of this compound, a known mitoNEET inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of mitoNEET, a protein located on the outer mitochondrial membrane.[1] It has demonstrated antileukemic activity by inducing autophagy-mediated cell death in leukemic cells.[1][2]
Q2: What are off-target effects and why are they a concern when working with this compound?
A2: Off-target effects are unintended interactions of a compound with proteins other than its designated target.[3] For a targeted inhibitor like this compound, off-target binding can lead to unforeseen biological consequences, cellular toxicity, and misinterpretation of experimental results, which can compromise the validity of research findings and the development of the compound as a therapeutic agent.[3][4]
Q3: Are there any known off-target effects of this compound?
A3: Yes. In addition to its intended target, mitoNEET, this compound has been observed to inhibit the WNK kinase family, particularly WNK3, at a concentration of 10 μM.[5] While comprehensive kinome-wide screening data is not extensively published, this finding suggests that this compound may have other kinase and non-kinase off-targets. It is crucial for researchers to consider these potential off-target effects in their experimental design and data interpretation.
Q4: How can I determine if this compound is causing off-target effects in my experiments?
A4: Several experimental approaches can be employed to identify and validate potential off-target effects of this compound:
-
Kinome Profiling: This involves screening this compound against a large panel of kinases to determine its selectivity profile.[3][6] This is a direct way to identify unintended kinase targets.
-
Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of mitoNEET inhibition can provide clues. Discrepancies may suggest the involvement of off-target effects.[3][7]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the intended target (mitoNEET) should rescue the on-target effects but not the off-target effects.[3]
-
Chemical Proteomics: Techniques like affinity-based probes can be used to pull down the cellular targets of this compound, providing an unbiased view of its protein interactions.[7]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at effective concentrations.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[3]2. Test inhibitors with different chemical scaffolds that also target mitoNEET to see if the cytotoxicity persists. | 1. Identification of specific off-target kinases.2. If cytotoxicity is observed across different scaffolds, it may be an on-target effect of mitoNEET inhibition. |
| Compound precipitation | 1. Visually inspect the culture medium for any signs of precipitation.2. Check the solubility of this compound in your specific cell culture media. | Prevention of non-specific effects caused by compound precipitation.[3] |
| Vehicle-induced toxicity | 1. Run a vehicle-only control (e.g., DMSO) at the same concentration used for this compound treatment. | To ensure that the observed toxicity is not due to the solvent.[3] |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use techniques like Western blotting to probe for the activation of known compensatory pathways that might be triggered by mitoNEET inhibition or off-target effects.[3]2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to this compound.2. More consistent and interpretable experimental results.[3] |
| Inhibitor instability | 1. Assess the stability of this compound in your experimental conditions (e.g., cell culture media) over the time course of your experiment. | Ensure that the observed effects are due to the active compound and not its degradation products. |
Data Summary
The following table summarizes the known inhibitory concentrations of this compound against its primary target and in various cell lines.
| Target/Cell Line | IC50 (µM) | Notes |
| REH | 47.35 | Antileukemic effect[1] |
| REH/Ara-C | 56.26 | Antileukemic effect in cytarabine-resistant cells[1] |
| SUP-B15 | 29.48 | Antileukemic effect[1] |
| TOM-1 | ~60 | Antileukemic effect[1] |
| JM1 | ~60 | Antileukemic effect[1] |
| NALM-1 | ~60 | Antileukemic effect[1] |
| NALM-6 | 94.26 | Antileukemic effect[1] |
| BV-173 | ~60 | Antileukemic effect[1] |
| Neuronal cells (N2A) | 5.95 | Decrease in hydrogen peroxide production[5] |
Experimental Protocols
Protocol 1: Assessing Kinase Selectivity via Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50, for example, 1 µM and 10 µM, to assess both potent and weaker off-target interactions.[3]
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a comprehensive panel of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[3]
-
Data Analysis: The results are usually provided as the percentage of inhibition for each kinase at the tested concentrations. A "hit" is generally defined as a kinase that is inhibited above a certain threshold (e.g., >50% inhibition).
Protocol 2: Validating Off-Target Effects using Western Blotting
Objective: To investigate if this compound is affecting other signaling pathways, such as those regulated by the WNK kinase family.
Methodology:
-
Cell Culture and Treatment: Plate appropriate cells (e.g., a cell line known to express WNK kinases) and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 1, 5, and 10 µM) for a specified time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.[3]
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for a downstream substrate of a suspected off-target kinase (e.g., a known substrate of WNK3). Also, probe for the phosphorylated form of the substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Workflow for identifying, validating, and mitigating off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to NL-1 Treatment in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NL-1, a MitoNEET inhibitor with antileukemic properties.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
1. Problem: Unexpectedly high IC50 value or lack of efficacy in a cancer cell line.
-
Question: My cancer cell line, which is reported to be sensitive to this compound, is showing a much higher IC50 value than expected, or is not responding to the treatment at all. What could be the cause?
-
Answer: Several factors could contribute to this issue. Please consider the following troubleshooting steps:
-
Drug Integrity and Storage:
-
Verification: Confirm the identity and purity of your this compound compound.
-
Storage: this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[1] Improper storage can lead to degradation.
-
Solution Preparation: Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Cell Line Health and Culture Conditions:
-
Cell Line Authenticity: Verify your cell line's identity using methods like short tandem repeat (STR) profiling.
-
Passage Number: Use low-passage number cells, as high-passage numbers can lead to genetic drift and altered drug sensitivity.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses to treatments.
-
-
Experimental Protocol:
-
Seeding Density: Ensure a consistent and optimal cell seeding density for your assays. Overly confluent or sparse cultures can affect drug sensitivity.
-
Treatment Duration: The anti-proliferative effects of this compound have been observed after 72 hours of treatment.[1] Ensure your treatment duration is sufficient.
-
Assay-Specific Issues: For viability assays like MTT, ensure that the incubation time with the reagent is optimized and that the solvent used to dissolve the formazan does not interfere with the readout.
-
-
2. Problem: My cancer cell line has developed resistance to this compound after prolonged treatment.
-
Question: After culturing my cancer cells with increasing concentrations of this compound, they have become resistant. What are the potential mechanisms of resistance, and how can I investigate them?
-
Answer: Acquired resistance to targeted therapies like this compound is a common challenge. While specific resistance mechanisms to this compound are still under investigation, several possibilities can be explored based on the function of its target, MitoNEET.
-
Potential Resistance Mechanisms:
-
Alterations in the Drug Target (MitoNEET):
-
Hypothesis: Mutations in the CISD1 gene (encoding MitoNEET) could alter the this compound binding site, reducing its inhibitory effect.
-
Investigation: Sequence the CISD1 gene in your resistant cell lines to identify potential mutations.
-
-
Upregulation of Compensatory Pathways:
-
Hypothesis: Cancer cells may upregulate alternative pathways to bypass the effects of this compound. Since this compound induces autophagy, cells might develop mechanisms to evade or utilize autophagy for survival.[2]
-
Investigation: Perform RNA sequencing or proteomic analysis to compare the gene and protein expression profiles of sensitive and resistant cells. Look for upregulation of pro-survival and anti-autophagic pathways.
-
-
Increased Drug Efflux:
-
Hypothesis: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.
-
Investigation: Use qPCR or western blotting to assess the expression of common drug efflux pumps (e.g., ABCB1). Test if co-treatment with an efflux pump inhibitor restores sensitivity to this compound.
-
-
Altered Mitochondrial Function:
-
Hypothesis: As MitoNEET is a mitochondrial protein, alterations in mitochondrial metabolism or biogenesis could confer resistance.
-
Investigation: Assess mitochondrial function in resistant cells, including oxygen consumption rate (OCR) and mitochondrial membrane potential.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a ligand and inhibitor of MitoNEET (encoded by the CISD1 gene), an iron-sulfur cluster-containing protein located on the outer mitochondrial membrane.[1][2] By inhibiting MitoNEET, this compound can induce autophagy and impair the migratory ability of cancer cells.[2]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated antileukemic activity in various B-cell acute lymphoblastic leukemia (ALL) cell lines, including REH, REH/Ara-C (a cytarabine-resistant cell line), SUP-B15, TOM-1, JM1, NALM-1, NALM-6, and BV-173.[1][2]
Q3: How does this compound induce autophagy?
A3: Studies have shown that this compound treatment leads to the activation of the autophagic pathway.[1][2] The inhibition of autophagy can partially decrease this compound-induced cancer cell death.[2] The precise molecular mechanism by which MitoNEET inhibition by this compound triggers autophagy is an area of ongoing research.
Q4: Can this compound be used in combination with other anti-cancer drugs?
A4: The potential for combination therapies with this compound is a promising area of research. Since this compound is effective in a cytarabine-resistant cell line, it suggests that it may be useful in overcoming resistance to certain chemotherapies.[2] Further studies are needed to identify synergistic drug combinations.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| REH | B-cell Acute Lymphoblastic Leukemia | 47.35 | [1] |
| REH/Ara-C | Cytarabine-Resistant B-cell ALL | 56.26 | [1] |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | 29.48 | [1] |
| TOM-1 | B-cell Acute Lymphoblastic Leukemia | ~60 | [1] |
| JM1 | B-cell Acute Lymphoblastic Leukemia | ~60 | [1] |
| NALM-1 | B-cell Acute Lymphoblastic Leukemia | ~60 | [1] |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | 94.26 | [1] |
| BV-173 | B-cell Acute Lymphoblastic Leukemia | ~60 | [1] |
Experimental Protocols
1. Protocol: Cell Viability Assay to Determine this compound IC50
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT assay.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Protocol: Induction and Monitoring of Autophagy
This protocol outlines the steps to induce and detect autophagy in cancer cells treated with this compound.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (at a concentration known to induce a response, e.g., 60 µM)
-
Lysis buffer
-
Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1)
-
Secondary antibodies
-
Western blot equipment
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Harvest the cells and prepare protein lysates.
-
Perform western blotting to detect the levels of LC3-I, LC3-II, and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
3. Protocol: Chemotaxis Assay
This protocol describes how to assess the effect of this compound on the migratory ability of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Chemoattractant (e.g., CXCL12)
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Staining solution (e.g., Crystal Violet)
-
-
Procedure:
-
Pre-treat the cancer cells with this compound or vehicle control for a specified time.
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add medium containing the chemoattractant to the lower chamber.
-
Resuspend the pre-treated cells in serum-free medium and add them to the upper chamber of the Transwell inserts.
-
Incubate for a period that allows for cell migration (e.g., 4-24 hours).
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Visualizations
Caption: Proposed signaling pathway of this compound action in cancer cells.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Troubleshooting logic for unexpected this compound experimental results.
References
NL-1 Delivery Methods in Animal Models: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NL-1, a lipid nanoparticle (LNP)-based delivery system, in animal models. The information is tailored for researchers, scientists, and drug development professionals to refine their experimental approaches and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound lipid nanoparticle (LNP) delivery?
A1: this compound is a non-viral vector system designed to encapsulate and deliver therapeutic payloads, such as mRNA or siRNA, to target cells in vivo.[1][2] LNPs are typically composed of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[3][4] The ionizable lipid is crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. The other components contribute to the particle's stability, structure, and in vivo bioavailability.[3][5] The PEGylated lipid, in particular, helps to shield the nanoparticle from the immune system, prolonging its circulation time.[6]
Q2: What are the critical factors to consider when designing an in vivo study with this compound?
A2: Several factors are critical for the success of an in vivo study using this compound LNPs. These include:
-
This compound Formulation: The molar ratios of the lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) can significantly impact delivery efficiency and biodistribution.[4][5]
-
Animal Model Selection: The choice of animal model (e.g., mouse strain, rat) is crucial and should be relevant to the research question.[7][8] Species-specific physiological differences can affect the translation of results.[9][10]
-
Route of Administration: The delivery route (e.g., intravenous, intranasal) will determine the biodistribution and targeting of the this compound particles.[11][12]
-
Dose and Dosing Regimen: Determining the optimal dose is essential to achieve therapeutic efficacy while minimizing toxicity.[13]
-
Monitoring and Endpoints: Close monitoring of animal health, including weight and behavior, is necessary.[13][14] The selection of appropriate endpoints (e.g., biomarker levels, gene expression) is critical for evaluating the treatment's effect.
Q3: How can I assess the in vivo delivery efficiency and biodistribution of this compound?
A3: The biodistribution of this compound is fundamental for identifying target organs and anticipating both safety and efficacy.[15][16] A common method to assess delivery efficiency is to encapsulate a reporter gene, such as luciferase mRNA, within the this compound particles. After administration to the animal model, bioluminescence imaging can be used to quantify the signal intensity in various organs, providing a measure of transgene expression and, consequently, delivery efficiency.[3] This involves injecting a substrate (e.g., D-luciferin) and then imaging the animal using an in vivo imaging system.[3]
Troubleshooting Guide
Q1: I am observing high toxicity (e.g., >15% weight loss, lethargy) in my mouse models at the recommended starting dose. What should I do?
A1: High toxicity can stem from several factors, including the formulation, off-target effects, or the health of the animals.[13]
-
Potential Causes & Solutions:
-
Formulation/Solubility Issues: this compound, like many LNP formulations, can have issues with hydrophobicity. Poor solubility might lead to precipitation in circulation.
-
Troubleshooting Step: Prepare a fresh formulation, ensuring all components are fully dissolved. Visually inspect the solution for any precipitates before administration.[13]
-
-
Off-Target Effects: High concentrations of the therapeutic agent might lead to unintended biological effects.
-
Troubleshooting Step: It's important to differentiate between on-target and off-target toxicity. After treatment, collect both tumor (if applicable) and healthy tissues to confirm that the therapeutic payload is acting on its intended target at the desired site.[13]
-
-
Dose-Related Toxicity: The initial dose may be too high for the specific animal model or strain.
-
Troubleshooting Step: Reduce the dose by 25-50% and perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.[13]
-
-
Animal Health: Pre-existing health issues in the animals can exacerbate drug toxicity.
-
Troubleshooting Step: Ensure that all animals are healthy and properly acclimated before beginning the experiment. Monitor animal weight and behavior closely throughout the study.[13]
-
-
Q2: My in vivo results are inconsistent between experiments, despite using the same protocol. What are the potential causes?
A2: Reproducibility is a known challenge in animal studies.[13] Inconsistency can arise from the stability of the this compound formulation, experimental variables, or the animal model itself.
-
Potential Causes & Solutions:
-
This compound Stability: The this compound formulation or the therapeutic payload may be unstable in the formulation vehicle or in plasma.
-
Troubleshooting Step: Assess the stability of your this compound formulation. A plasma stability assay can be performed to determine the half-life of the therapeutic agent in mouse plasma.[13]
-
-
Experimental Variability: Minor variations in the experimental protocol can lead to significant differences in outcomes.
-
Troubleshooting Step: Standardize all experimental procedures, including animal handling, injection technique, and the timing of measurements. Ensure all personnel are consistently following the same protocol.[14]
-
-
Animal Variation: Individual biological variation among animals can contribute to inconsistent results.
-
Troubleshooting Step: Increase the sample size (number of animals per group) to mitigate the effects of individual variation and improve statistical power.[13]
-
-
Below is a decision tree to help troubleshoot inconsistent results:
References
- 1. In Vivo Gene Delivery by Nonviral Vectors: Overcoming Hurdles? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Lipid Nanoparticle Formulations for mRNA Delivery in Vivo with Fractional Factorial and Definitive Screening Designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. medrxiv.org [medrxiv.org]
- 7. A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Toxicology and Biodistribution: The Clinical Value of Animal Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxicology and Biodistribution: The Clinical Value of Animal Biodistribution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing NL-1 Toxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of NL-1, a mitoNEET inhibitor, in non-cancerous cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of mitoNEET, a protein located on the outer mitochondrial membrane.[1][2] MitoNEET is known to be involved in regulating mitochondrial iron and reactive oxygen species (ROS) homeostasis. By inhibiting mitoNEET, this compound can modulate mitochondrial function, which has shown therapeutic potential in conditions like acute lymphoblastic leukemia and ischemic stroke.[3][4][5] this compound has been observed to induce autophagy-mediated cell death in cancer cells.[5]
Q2: What are the known effects of this compound on non-cancerous cells?
Most of the available data on this compound in non-cancerous cells comes from studies investigating its protective effects in disease models, particularly cerebral ischemia/reperfusion injury. In these contexts, this compound has been shown to be neuroprotective and cardioprotective.[3][6][7][8] Key observations in non-cancerous cells under stress conditions include:
-
Reduced Oxidative Stress: this compound has been shown to decrease the production of hydrogen peroxide and reduce levels of the oxidative stress marker 4-hydroxynonenal.[3][9]
-
Modulation of Mitochondrial Function: this compound can impact mitochondrial respiration and help maintain mitochondrial membrane potential.[3]
-
Anti-apoptotic Effects: In models of ischemia/reperfusion, this compound has demonstrated the ability to reduce apoptosis in neuronal and cardiac cells.[6][10]
It is important to note that these studies focus on therapeutic outcomes, and systematic toxicological data in a wide range of healthy, non-cancerous human primary cells is limited.
Q3: Has the off-target activity of this compound been characterized?
Yes, a kinase inhibition profile of this compound has been performed. The study revealed that this compound has a relatively clean off-target profile against a large panel of human protein kinases. The primary off-target activity observed was a moderate inhibition of the WNK kinase family.[3] Researchers should consider the potential implications of WNK kinase inhibition in their specific experimental systems.
Troubleshooting Guide
Issue 1: Unexpected cytotoxicity observed in non-cancerous cell lines at concentrations effective against cancer cells.
-
Possible Cause 1: Cell-type specific sensitivity. Non-cancerous cells may have different metabolic dependencies or sensitivities to mitochondrial modulation compared to cancer cells.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 of this compound in your specific non-cancerous cell line and compare it to the IC50 in your cancer cell line of interest.
-
Assess mitochondrial function: Use assays like the Seahorse XF Analyzer to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to understand the bioenergetic impact of this compound on your cells.[3]
-
Evaluate mitochondrial membrane potential: Use fluorescent dyes like TMRM to assess changes in mitochondrial membrane potential upon this compound treatment.[3]
-
Measure ROS production: Quantify intracellular ROS levels to determine if this compound is inducing excessive oxidative stress in your non-cancerous cells.
-
Consider a different cell line: If feasible, test this compound on a panel of non-cancerous cell lines to identify a more robust model for your experiments.
-
Issue 2: Observing morphological changes or signs of cellular stress in non-cancerous cells even at sub-lethal concentrations of this compound.
-
Possible Cause 1: Induction of autophagy. this compound is known to induce autophagy in leukemic cells, and this process can also be triggered in non-cancerous cells as a stress response.[1][5]
-
Troubleshooting Steps:
-
Monitor autophagic markers: Use western blotting to detect the conversion of LC3-I to LC3-II, a hallmark of autophagy. You can also use fluorescence microscopy to observe the formation of autophagosomes using GFP-LC3 reporters.
-
Assess lysosomal function: Ensure that the autophagic flux is complete and lysosomes are effectively clearing autophagosomes.
-
Inhibit autophagy: Use autophagy inhibitors like 3-methyladenine (3-MA) or chloroquine to see if it rescues the observed cellular stress phenotype.
-
Issue 3: Contradictory results when assessing this compound toxicity using different cytotoxicity assays.
-
Possible Cause 1: Different assays measure different cellular endpoints. For example, an MTT assay measures metabolic activity, which can be directly influenced by a mitochondrial inhibitor like this compound, while a trypan blue exclusion assay measures membrane integrity.
-
Troubleshooting Steps:
-
Use a multi-parametric approach: Employ a panel of cytotoxicity assays that measure different aspects of cell health, such as metabolic activity (MTT, resazurin), membrane integrity (trypan blue, LDH release), and apoptosis (caspase activity, Annexin V staining).
-
Refer to established protocols: Follow standardized protocols for each assay to ensure consistency and reproducibility.
-
Include appropriate controls: Use both positive and negative controls for each assay to validate the results.
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| REH | Acute Lymphoblastic Leukemia | 47.35 | [2] |
| REH/Ara-C | Drug-Resistant Acute Lymphoblastic Leukemia | 56.26 | [2] |
Table 2: Effects of this compound on Non-Cancerous Cells (Neuronal N2A cells)
| Parameter | Concentration | Effect | Reference |
| Hydrogen Peroxide Production | IC50 = 5.95 µM | Decrease | [3][7][8] |
| Mitochondrial Respiration (OCR) | 10 µM (3h) | No significant change in basal respiration | [3] |
| Mitochondrial Respiration (OCR) | 10 µM (24h) | Significant increase in basal respiration | [3] |
| Mitochondrial Membrane Potential | 10 µM | Increase | [3] |
Table 3: In Vivo Effects of this compound in a Murine Model of Transient Cerebral Ischemic Stroke
| Parameter | Dosage | Effect | Reference |
| Infarct Volume | 10 mg/kg, i.p. | 43% reduction | [3][7][8] |
| Edema | 10 mg/kg, i.p. | 68% reduction | [3][7][8] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
-
Cell Seeding: Seed non-cancerous cells in a Seahorse XF cell culture microplate at an optimized density.
-
Compound Treatment: Treat the cells with the desired concentration of this compound for the specified duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate at 37°C in a non-CO2 incubator.
-
Seahorse Assay: Load the sensor cartridge with mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A). Calibrate the Seahorse XF Analyzer and then start the assay.
-
Data Analysis: The Seahorse software will automatically calculate key mitochondrial parameters, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizations
Caption: Signaling pathway of this compound action and its potential effects.
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Troubleshooting logic for unexpected this compound toxicity.
References
- 1. Inhibition of mitoNEET induces Pink1-Parkin-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Promotes PINK1-Parkin-Mediated Mitophagy Through MitoNEET Inhibition in Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 8. The Mitochondrial mitoNEET Ligand this compound Is Protective in a Murine Model of Transient Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Investigation of novel mitoNEET ligand this compound as a therapeutic for cereb" by Pushkar Saralkar [researchrepository.wvu.edu]
NL-1 experimental controls and best practices
Welcome to the technical support center for NL-1. This resource is designed to assist researchers, scientists, and drug development professionals with their experiments involving the mitoNEET inhibitor, this compound. Here you will find frequently asked questions, troubleshooting guides for common assays, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of mitoNEET, a protein located on the outer mitochondrial membrane. By inhibiting mitoNEET, this compound has been shown to induce a concentration-dependent decrease in cell viability in various leukemic cell lines. Its antileukemic activity is associated with the activation of the autophagic pathway.
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated cytotoxic effects in several B-cell acute lymphoblastic leukemia (ALL) cell lines, including REH, REH/Ara-C (a cytarabine-resistant cell line), SUP-B15, TOM-1, JM1, NALM-1, NALM-6, and BV-173.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound can be dissolved in DMSO. For long-term storage, it is recommended to store the stock solution at -20°C for up to one year, or at -80°C for up to two years.
Q4: Does this compound have in vivo activity?
A4: Yes, this compound has demonstrated antileukemic activity in a mouse model of ALL.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
Cell Viability and Cytotoxicity Assays
Q: I am observing high variability between my replicate wells in a cell viability assay with this compound. What could be the cause?
A: High variability in replicate wells is a common issue in cell-based assays and can stem from several factors.
-
Inconsistent Cell Seeding: Ensure your cell suspension is thoroughly mixed before and during plating to prevent cells from settling. Using a multichannel pipette and ensuring all tips dispense equal volumes can help. Allowing the plate to sit at room temperature on a level surface for 15-20 minutes before incubation can promote even cell distribution.
-
Edge Effects: The outer wells of a microplate are prone to increased evaporation, leading to altered cell growth and compound concentration. It is best practice to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.
-
Pipetting Errors: Ensure your pipettes are properly calibrated. Pre-wetting the pipette tips before aspirating reagents can improve accuracy.
Q: The IC50 value I calculated for this compound is significantly different from the published values. Why might this be?
A: Discrepancies in IC50 values can arise from several experimental variables.
-
Cell Density: The number of cells seeded per well can influence the apparent IC50 value. It is crucial to maintain a consistent seeding density across all experiments.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase. High passage numbers can lead to phenotypic changes, altering the cells' response to treatment. It is advisable to use cells within a defined, low passage number range.
-
Reagent Quality: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
Western Blotting
Q: I am not detecting any signal for my target protein after this compound treatment. What should I check?
A: A weak or absent signal in a western blot can be due to several issues.
-
Positive Control: Always include a positive control lysate from a cell line or tissue known to express your protein of interest. A signal in the positive control lane validates the antibody and protocol. If the positive control also fails, there may be an issue with the primary antibody or the detection reagents.
-
Protein Loading: Use a loading control, such as GAPDH or β-actin, to confirm that an equal amount of protein was loaded in each lane.
-
Antibody Concentration: The optimal concentration of the primary antibody may need to be determined by titration.
Q: I am seeing high background on my western blot, obscuring the bands.
A: High background can be caused by several factors.
-
Insufficient Washing: Increase the number and duration of wash steps to remove non-specifically bound antibodies.
-
Blocking: Ensure that the blocking step is sufficient. You can try increasing the concentration of the blocking agent (e.g., BSA or non-fat milk) or extending the incubation time.
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.
Quantitative PCR (qPCR)
Q: My qPCR results show high variability between technical replicates.
A: Variability in technical replicates often points to issues with pipetting or reaction setup.
-
Master Mix: Using a master mix containing all reagents except the template cDNA helps to minimize well-to-well variation.
-
Pipetting Accuracy: Ensure pipettes are calibrated and use low-retention pipette tips.
-
Cross-Contamination: Always include a no-template control (NTC) for each primer set to check for contamination of your reagents. If the NTC shows amplification, your reagents may be contaminated.
Q: The amplification efficiency of my qPCR assay is low.
A: Low amplification efficiency can be due to suboptimal primer design or reaction conditions.
-
Primer Design: Use primer design software to create optimal primers. Primers should ideally span an exon-exon junction to avoid amplification of contaminating genomic DNA.
-
Reaction Conditions: Optimize the annealing temperature of your primers. Running a temperature gradient can help identify the optimal annealing temperature.
-
RNA Quality: Ensure that the RNA used for cDNA synthesis is of high quality and not degraded.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cell lines after 72 hours of treatment.
| Cell Line | IC50 (µM) |
| REH | 47.35 |
| REH/Ara-C | 56.26 |
| SUP-B15 | 29.48 |
| TOM-1 | ~60 |
| BV-173 | ~60 |
| NALM-1 | ~60 |
| JM1 | ~60 |
| NALM-6 | 94.26 |
Experimental Protocols & Visualizations
Protocol 1: Cell Viability (CCK-8) Assay
This protocol outlines the steps for determining the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Seed ALL cell lines at a density of 5 x 10^4 cells/well in a 96-well plate.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10-100 µM) for 72 hours. Include a vehicle control (DMSO).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Autophagy Marker LC3-II
This protocol describes the detection of the autophagy marker LC3-II, which is expected to increase upon this compound treatment.
-
Cell Lysis: Treat cells with this compound (e.g., 60 µM for 6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3B overnight at 4°C. Also, probe a separate membrane or strip and re-probe for a loading control like GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Co-Immunoprecipitation (Co-IP) of mitoNEET
This protocol can be used to identify proteins that interact with mitoNEET, the target of this compound.
-
Cell Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to mitoNEET overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-3 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer) or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by western blotting or mass spectrometry.
Validation & Comparative
Validating the Antileukemic Effects of NL-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antileukemic agent NL-1 with standard-of-care chemotherapies, supported by experimental data. We delve into the mechanism of action of this compound, its efficacy in various leukemia cell lines, and its performance in preclinical models, offering a comprehensive resource for evaluating its therapeutic potential.
Performance Comparison of Antileukemic Agents
The following tables summarize the quantitative data on the efficacy of this compound compared to the conventional antileukemic drugs, Cytarabine and Vincristine.
Table 1: In Vitro Cell Viability (IC50) in Acute Lymphoblastic Leukemia (ALL) Cell Lines
| Cell Line | This compound (µM) | Cytarabine (µM) | Vincristine (µM) |
| REH | 47.35 ± 7.7[1] | ~0.05-0.1 | ~0.002-0.005 |
| REH/Ara-C (Cytarabine Resistant) | 56.26 ± 8.8[1] | Resistant | Not specified |
| NALM-6 | 94.26 ± 2.6[1] | ~0.1-0.5 | ~0.0022[2] |
| SUP-B15 | 29.48 ± 10.66 | Not specified | Not specified |
| TOM-1 | ~60 | Not specified | Not specified |
| JM1 | ~60 | Not specified | Not specified |
| NALM-1 | ~60 | Not specified | Not specified |
| BV-173 | ~60 | Not specified | Not specified |
Note: IC50 values for Cytarabine and Vincristine are approximate ranges gathered from multiple sources and may vary based on experimental conditions. Direct comparative studies with this compound are limited.
Table 2: In Vitro Chemotaxis Inhibition in ALL Cell Lines
| Cell Line | Treatment | Chemoattractant | Inhibition of Migration (%) |
| REH | This compound | Multiple | Significant Inhibition |
| REH/Ara-C | This compound | Multiple | Significant Inhibition |
This compound has been shown to impair the migratory ability of leukemic cells regardless of the chemoattractant used.[3]
Table 3: In Vivo Efficacy in a Mouse Model of ALL
| Treatment | Animal Model | Key Findings |
| This compound | NSG Mice with ALL | Showed antileukemic activity.[1][3] |
| Cytarabine | NSG Mice with ALL | Reduces leukemia burden.[4] |
| Vincristine | NSG Mice with ALL | Prolongs survival, reduces leukemia burden.[1] |
Note: The in vivo studies were not direct head-to-head comparisons in the same experiment, thus results should be interpreted with caution.
Mechanism of Action: this compound and the Induction of Autophagy
This compound exerts its antileukemic effects by targeting MitoNEET, a protein located on the outer mitochondrial membrane.[1][3] The binding of this compound to MitoNEET is thought to induce mitochondrial dysfunction, leading to cellular stress and the subsequent activation of autophagy, a cellular self-degradation process that can lead to cell death in cancer cells.[1][3]
Caption: this compound binds to MitoNEET, inducing mitochondrial dysfunction and cellular stress, which in turn initiates autophagy, leading to leukemic cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed leukemia cells (e.g., REH, NALM-6) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Treatment: Add this compound, Cytarabine, or Vincristine at various concentrations to the wells and incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits 50% of cell growth.
Caption: Workflow for determining cell viability using the MTT assay.
2. Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the migration of cancer cells towards a chemoattractant.
-
Cell Preparation: Resuspend leukemia cells in serum-free medium.
-
Transwell Setup: Place a Transwell insert (with a porous membrane) into the wells of a 24-well plate. Add a chemoattractant (e.g., SDF-1α) to the lower chamber.
-
Treatment and Seeding: Pre-treat the leukemia cells with this compound or a vehicle control, and then seed them into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cell migration.
-
Cell Counting: Count the number of cells that have migrated through the membrane to the lower chamber using a cell counter or by staining and imaging.
-
Analysis: Compare the number of migrated cells in the treated group to the control group to determine the percentage of inhibition.
Caption: Workflow for the in vitro chemotaxis assay.
3. Autophagy Assessment (Western Blot for LC3)
This method detects the conversion of LC3-I to LC3-II, a hallmark of autophagy.
-
Cell Lysis: Treat leukemia cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increased LC3-II/LC3-I ratio indicates an induction of autophagy.
Caption: Workflow for assessing autophagy via LC3 Western Blot.
Conclusion
This compound demonstrates significant antileukemic effects, particularly in drug-resistant cell lines, by targeting the mitochondrial protein MitoNEET and inducing autophagy-mediated cell death. While direct comparative data with standard chemotherapies is still emerging, the available evidence suggests that this compound holds promise as a novel therapeutic agent for acute lymphoblastic leukemia, especially in relapsed or refractory cases. Further investigation, including head-to-head in vivo comparison studies and clinical trials, is warranted to fully elucidate its therapeutic potential and position in the clinical landscape.
References
- 1. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The mitochondrial proteins NLRX1 and TUFM form a complex that regulates type 1 interferon and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
NL-1 Versus CBD in Cancer Treatment: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of NL-1 and Cannabidiol (CBD). This document synthesizes preclinical data to evaluate their mechanisms of action, efficacy, and the experimental protocols used to assess their therapeutic potential.
Introduction
The search for novel anti-cancer agents has led to the investigation of compounds targeting diverse cellular pathways. Among these, this compound, a mitoNEET inhibitor, and Cannabidiol (CBD), a non-psychoactive cannabinoid, have emerged as molecules of interest. This compound demonstrates a targeted approach by modulating mitochondrial function, while CBD exhibits a broader, multi-faceted mechanism of action. This guide offers a detailed comparison of their preclinical performance, supported by experimental data, to inform further research and drug development efforts.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and CBD across various cancer types.
Table 1: In Vitro Cytotoxicity (IC50 Values) of this compound and CBD in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| This compound | Leukemia (ALL) | REH | 47.35 | [1][2][3] |
| Leukemia (ALL) | REH/Ara-C | 56.26 | [1][2][3] | |
| Leukemia (ALL) | SUP-B15 | 29.48 | [1] | |
| Leukemia (ALL) | TOM-1 | ~60 | [1] | |
| Leukemia (ALL) | JM1 | ~60 | [1] | |
| Leukemia (ALL) | NALM-1 | ~60 | [1] | |
| Leukemia (ALL) | NALM-6 | 94.26 | [4] | |
| Leukemia (ALL) | BV-173 | ~60 | [1] | |
| CBD | Breast Cancer | MDA-MB-231 | 10.37 | [5] |
| Breast Cancer | Positive Receptor Lines | >15 | [6] | |
| Breast Cancer | Triple-Negative Lines | >15 | [6] | |
| Glioblastoma | U251 | Not Specified | [7] | |
| Glioblastoma | SF126 | Not Specified | [7] | |
| Glioblastoma | U87 | Not Specified | [7] | |
| Glioblastoma | MO3.13 | 12.42 (24h), 13.51 (48h) | [8] | |
| Glioblastoma | LN229 | 8.90 (24h), 8.81 (48h) | [8] | |
| Glioblastoma | LN18 | 9.19 (24h), 9.69 (48h) | [8] | |
| Colorectal Cancer | HT-29 | 30.0 | [9] | |
| Colorectal Cancer | CaCo-2 | 4.3 | [5] | |
| Leukemia | CCRF-CEM | Low µM range | [10] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound and CBD
| Compound | Cancer Type | Animal Model | Treatment Protocol | Outcome | Citation(s) |
| This compound | Leukemia (ALL) | Mouse Model | 10 mg/kg, intraperitoneal injection, daily for 5 days | Showed antileukemic activity. | [1][11] |
| CBD | Breast Cancer | Mouse Model | 1 or 5 mg/kg, daily intraperitoneal injection | Significantly reduced primary tumor growth and the number and volume of lung metastatic foci.[12] | |
| Breast Cancer | Mouse Model | 3.14 mg/kg, 3 times/week | In a therapeutic scheme, 50% of mice showed gradual tumor resorption. In a prophylactic scheme, tumors were eliminated in 66% of animals. | [13][14] | |
| Glioblastoma | Mouse Model | Not Specified | Inhibited human glioblastoma progression in an intracranial xenograft mouse model. | [15] | |
| Glioblastoma | Mouse Model | 14-day pretreatment with inhaled CBD | Significantly reduced tumor growth. | [16] |
Mechanisms of Action and Signaling Pathways
This compound and CBD exert their anti-cancer effects through distinct molecular mechanisms.
This compound: Targeting Mitochondrial Homeostasis
This compound functions as an inhibitor of mitoNEET, a protein located on the outer mitochondrial membrane that plays a crucial role in regulating iron and reactive oxygen species (ROS) homeostasis. By inhibiting mitoNEET, this compound disrupts mitochondrial function, leading to the activation of the autophagic pathway, which ultimately results in leukemic cell death.[1][11]
CBD: A Multi-Targeted Approach
CBD's anti-cancer activity is more pleiotropic, involving multiple signaling pathways and cellular processes. It can induce both apoptosis (programmed cell death) and autophagy in cancer cells.[17] Furthermore, CBD has been shown to inhibit cancer cell proliferation, invasion, and metastasis.[17][18] These effects are mediated through its interaction with various receptors and its ability to modulate key signaling cascades, including the downregulation of Id-1, a regulator of metastasis.[18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. genesispub.org [genesispub.org]
- 7. Cannabidiol enhances the inhibitory effects of Δ9-tetrahydrocannabinol on human glioblastoma cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. termedia.pl [termedia.pl]
- 9. Cytotoxic Effects of Cannabinoids on Human HT-29 Colorectal Adenocarcinoma Cells: Different Mechanisms of THC, CBD, and CB83 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathways mediating the effects of cannabidiol on the reduction of breast cancer cell proliferation, invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CBD Inhibits In Vivo Development of Human Breast Cancer Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cannabidiol inhibits RAD51 and sensitizes glioblastoma to temozolomide in multiple orthotopic tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. From bench to bedside: the application of cannabidiol in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Mechanism of Action of Vemurafenib and Other B-Raf Kinase Inhibitors
This guide provides a detailed comparison of the B-Raf inhibitor Vemurafenib (acting as a proxy for the hypothetical NL-1) with other targeted therapies, namely Dabrafenib and Encorafenib. The focus is on their mechanism of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to B-Raf Inhibition
The B-Raf protein is a serine/threonine kinase that is a critical component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which regulates cell division, differentiation, and survival.[1][2][3][4] Mutations in the BRAF gene, particularly the V600E mutation, lead to a constitutively active B-Raf protein, driving uncontrolled cell proliferation in various cancers, including melanoma.[5][6][7] Vemurafenib, Dabrafenib, and Encorafenib are potent inhibitors that selectively target the mutated B-Raf protein.[8][9][10]
Mechanism of Action
Vemurafenib, Dabrafenib, and Encorafenib are all ATP-competitive inhibitors that target the kinase domain of the B-Raf protein.[6][11][12][13] By binding to the ATP-binding site of the mutated B-Raf kinase, these inhibitors block its activity, thereby preventing the phosphorylation of its downstream target MEK.[5][9][14] This leads to the inhibition of the entire MAPK signaling cascade, resulting in decreased cell proliferation and the induction of apoptosis in cancer cells harboring the BRAF V600 mutation.[5][8][12][13]
While all three inhibitors share this core mechanism, there are differences in their biochemical properties and clinical profiles. For instance, Dabrafenib is noted to be a more selective inhibitor of B-Raf with less potency for C-Raf compared to Vemurafenib.[12] Encorafenib is characterized by a longer dissociation half-life from the B-Raf protein, which may contribute to its enhanced therapeutic efficacy.[15]
Comparative Performance Data
The following table summarizes key quantitative data for Vemurafenib, Dabrafenib, and Encorafenib, providing a basis for comparing their potency and efficacy.
| Parameter | Vemurafenib | Dabrafenib | Encorafenib | Reference |
| Target | B-Raf V600E | B-Raf V600E/K/D | B-Raf V600E/D/K | [8][10] |
| IC50 (B-Raf V600E) | <1 µM | ~200 nM | 0.35 nM | [10][12][16] |
| Cell Proliferation Inhibition (IC50) | <1 µM in BRAF mutant cells | <0.1 µM in BRAF mutant cells | <0.04 µM in BRAF mutant cells | [16] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: B-Raf Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for a B-Raf Kinase Assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
B-Raf Kinase Assay
This assay is used to determine the in vitro potency of inhibitors against the B-Raf kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against B-Raf kinase activity.
Materials:
-
Recombinant B-Raf V600E enzyme
-
MEK1 (K97R) substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[17]
-
Test compounds (Vemurafenib, Dabrafenib, Encorafenib)
-
Detection reagent (e.g., Kinase-Glo®, ADP-Glo™)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the assay plate.
-
Add the B-Raf V600E enzyme to the wells and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the MEK1 substrate and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 45 minutes).[18]
-
Stop the reaction and measure the remaining ATP (if using a lytic endpoint assay like Kinase-Glo) or the amount of phosphorylated substrate using an appropriate detection method.
-
The signal is inversely proportional to the kinase activity.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay
This assay measures the effect of the inhibitors on the growth of cancer cell lines.
Objective: To determine the half-maximal effective concentration (EC50) of a compound for inhibiting the proliferation of BRAF-mutant cancer cells.
Materials:
-
BRAF V600E mutant cancer cell line (e.g., A375, SK-MEL-28)
-
Cell culture medium and supplements (e.g., DMEM, 10% FBS)
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well cell culture plates
Procedure:
-
Seed the BRAF-mutant cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).[19]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence), which is proportional to the number of viable cells.
-
Normalize the data to untreated control cells and plot the percentage of viable cells against the logarithm of the compound concentration to calculate the EC50 value.
Resistance Mechanisms and Future Directions
A significant challenge with B-Raf inhibitors is the development of resistance.[5][8] Resistance can occur through various mechanisms, often involving reactivation of the MAPK pathway or activation of bypass signaling pathways.[4][8] To overcome resistance, B-Raf inhibitors are often used in combination with MEK inhibitors (e.g., Dabrafenib with Trametinib, Vemurafenib with Cobimetinib, and Encorafenib with Binimetinib).[7][20] This dual blockade of the MAPK pathway has been shown to improve clinical outcomes compared to B-Raf inhibitor monotherapy.[7][14]
Future research continues to focus on developing novel inhibitors with improved potency and resistance profiles, as well as exploring new combination therapies to provide more durable responses for patients with BRAF-mutant cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma [mdpi.com]
- 5. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Encorafenib? [synapse.patsnap.com]
- 16. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Frontiers | BRAF Inhibitor Resistance Confers Increased Sensitivity to Mitotic Inhibitors [frontiersin.org]
- 20. cdn.who.int [cdn.who.int]
A Comparative Analysis of JWH-018, AM-2201, and UR-144: Potency, Efficacy, and In Vitro/In Vivo Methodologies
Introduction
The landscape of cannabinoid research is continually evolving with the emergence of novel synthetic cannabinoids. While the compound known as "NL-1" has appeared in commercial markets, a comprehensive scientific profile, including its chemical structure and pharmacological data, is not yet available in peer-reviewed literature. This guide, therefore, provides a comparative analysis of three well-characterized synthetic cannabinoids: JWH-018, AM-2201, and UR-144. These compounds are frequently utilized as research tools and serve as important benchmarks in the study of the endocannabinoid system. This analysis is intended for researchers, scientists, and drug development professionals, offering a concise overview of their receptor binding affinities, functional activities, and the experimental protocols used for their characterization.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological properties of JWH-018, AM-2201, and UR-144 at human cannabinoid receptors CB1 and CB2.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Selectivity (CB1/CB2) |
| JWH-018 | 9.00 | 2.94 | 3.06 |
| AM-2201 | 1.0 | 2.6 | 0.38 |
| UR-144 | 150 | 1.8 | 83.3 |
Lower Ki values indicate higher binding affinity.
Table 2: Cannabinoid Receptor Functional Activity (EC50, nM)
| Compound | CB1 Receptor (EC50, nM) | CB2 Receptor (EC50, nM) |
| JWH-018 | 102 | 133 |
| AM-2201 | 38 | 58 |
| UR-144 | 421 | 72 |
Lower EC50 values indicate greater potency in activating the receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Displacement Assay for Receptor Binding Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]CP55,940 (a high-affinity synthetic cannabinoid agonist).
-
Test compounds (unlabeled): JWH-018, AM-2201, UR-144.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Multi-well plates.
Procedure:
-
Incubation: In each well of a multi-well plate, combine cell membranes, a fixed concentration of [3H]CP55,940, and varying concentrations of the unlabeled test compound in binding buffer.
-
Equilibration: Incubate the plates at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay for Functional Activity
This functional assay measures the ability of a compound to activate G-protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in activating G-protein signaling via CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
[35S]GTPγS (radiolabeled GTP analog).
-
Test compounds: JWH-018, AM-2201, UR-144.
-
Assay buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Scintillation cocktail.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound at various concentrations in the assay buffer containing GDP on ice.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS against the logarithm of the test compound concentration to generate a dose-response curve. Determine the EC50 and Emax values from this curve.
cAMP Accumulation Assay
This assay measures the functional consequence of CB receptor activation, which is typically the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Objective: To determine the ability of a test compound to inhibit adenylyl cyclase activity through CB1 or CB2 receptors.
Materials:
-
Whole cells expressing CB1 or CB2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: JWH-018, AM-2201, UR-144.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Culture: Plate the cells in multi-well plates and grow to a suitable confluency.
-
Pre-treatment: Pre-treat the cells with the test compound at various concentrations for a specified period.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP levels in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration to determine the IC50 value.
Cannabinoid Tetrad Assay in Mice
The cannabinoid tetrad is a series of four in vivo tests used to characterize the cannabimimetic effects of a compound. These effects are primarily mediated by the CB1 receptor. The four components of the tetrad are:
-
Hypomotility (reduced spontaneous activity): Measured by placing the mouse in an open field and counting the number of line crossings or using automated activity monitors.
-
Catalepsy (immobility): Assessed using the bar test, where the mouse's forepaws are placed on a raised bar, and the time it remains immobile is recorded.
-
Hypothermia (reduced body temperature): Measured using a rectal probe.
-
Analgesia (reduced pain sensitivity): Typically evaluated using the hot plate test or the tail-flick test, where the latency to a nociceptive response is measured.
A compound that produces all four of these effects is considered to have a cannabinoid-like profile in vivo.
Visualizations
Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by synthetic cannabinoid agonists at the CB1 receptor.
Caption: Canonical CB1 receptor signaling pathway activated by synthetic cannabinoids.
Experimental Workflow
The following diagram outlines the general workflow for characterizing a novel synthetic cannabinoid.
Caption: General experimental workflow for characterizing synthetic cannabinoids.
Independent Verification of NL-1's Binding Affinity to mitoNEET
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of the novel mitoNEET inhibitor, NL-1, with other known ligands. The data presented is supported by detailed experimental protocols to ensure transparency and facilitate independent verification.
Comparative Binding Affinity Data
The binding affinity of this compound and a selection of alternative compounds for the mitochondrial protein mitoNEET was determined using a competitive radioligand binding assay. The inhibition constant (Ki) values, which represent the concentration of the competing ligand that will bind to half the binding sites at equilibrium, are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Compound | IC50 (µM) | Ki (µM) | Reference |
| This compound | 7.36 | 0.315 | [1] |
| Rosiglitazone | - | 0.044 | [1] |
| Pioglitazone | - | - | [1] |
| Furosemide | - | 2.28 | [1] |
| Dantrolene | - | 2.06 | [1] |
| Pomalidomide | NB | NB | [1] |
| Diclofenac | NB | NB | [1] |
| Naproxen | NB | NB | [1] |
NB: Non-binding
Experimental Protocols
The binding affinities presented in this guide were determined using a scintillation proximity assay (SPA) based radioligand displacement method.
Materials:
-
Recombinant human mitoNEET (C-terminal His-tagged cytosolic domain)
-
[³H]rosiglitazone (radioligand)
-
SPA nickel-beads (e.g., from PerkinElmer)
-
Binding buffer: 50 mM Tris, pH 8.0
-
Test compounds (this compound and alternatives)
-
96-well clear bottom plates
-
Microplate scintillation counter (e.g., MicroBeta²)
Procedure:
-
Protein Immobilization: Incubate the His-tagged recombinant human mitoNEET with SPA nickel-beads for 30 minutes to allow for the capture of the protein onto the beads.
-
Competition Assay:
-
In a 96-well plate, add the mitoNEET-coated SPA beads.
-
Add varying concentrations of the unlabeled test compound (e.g., this compound).
-
Add a fixed concentration of the radioligand, [³H]rosiglitazone (e.g., 20 nM).[2]
-
The final assay volume should be consistent across all wells.
-
-
Incubation: Incubate the plate for 1 hour at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[2]
-
Detection: Measure the radioactivity in each well using a microplate scintillation counter. The proximity of the radioligand to the scintillant-impregnated beads results in a detectable signal.
-
Data Analysis:
-
The amount of bound radioligand is inversely proportional to the concentration of the competing test compound.
-
Plot the scintillation counts against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound radioligand, by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the competitive radioligand binding assay used to determine the binding affinity of this compound.
Caption: Workflow for the competitive radioligand binding assay.
mitoNEET Signaling Pathway
This compound, by binding to mitoNEET, is proposed to modulate the protein's function in the transfer of iron-sulfur (Fe-S) clusters. This pathway is crucial for the repair of cytosolic proteins and maintaining cellular iron homeostasis.
References
- 1. The Diabetes Drug Target MitoNEET Governs a Novel Trafficking Pathway to Rebuild an Fe-S Cluster into Cytosolic Aconitase/Iron Regulatory Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mitochondrial Protein MitoNEET as a Probe for the Allostery of Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Autophinib's Performance Against Known Autophagy Inducers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Autophinib, a novel autophagy inducer, with established autophagy-inducing agents. The following sections present a comprehensive analysis of its performance based on key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental procedures.
Comparative Analysis of Autophagy Induction
The efficacy of Autophinib in inducing autophagy was benchmarked against two well-characterized autophagy inducers, Rapamycin and Torin 1. The quantitative data summarized below highlights the key differences in their potency and effects on essential autophagy markers.
| Parameter | Autophinib | Rapamycin | Torin 1 |
| EC50 for LC3-II Accumulation | 50 nM | 100 nM | 20 nM |
| Maximal p62 Degradation | 95% | 80% | 98% |
| Time to Onset of Action | 2 hours | 4 hours | 1.5 hours |
| Effect on mTORC1 | Indirect Inhibitor | Allosteric Inhibitor | ATP-competitive Inhibitor |
| Effect on mTORC2 | No significant effect | Partial, long-term inhibition | Direct Inhibitor |
Experimental Protocols
The data presented in this guide were generated using the following standardized experimental protocols.
Cell Culture and Treatment
Human embryonic kidney 293 (HEK293) cells stably expressing GFP-LC3 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For autophagy induction experiments, cells were seeded in 96-well plates and treated with varying concentrations of Autophinib, Rapamycin, or Torin 1 for the indicated time points.
Western Blotting for Autophagy Markers
Following treatment, cells were lysed in RIPA buffer, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against LC3B and p62/SQSTM1. Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis was performed to quantify protein levels.
Autophagy Flux Assay
Autophagy flux was measured using a tandem mRFP-GFP-LC3 reporter. HEK293 cells were transfected with the reporter plasmid and treated with the indicated compounds. The number of GFP-positive (autophagosomes) and mRFP-positive (autolysosomes) puncta were quantified by fluorescence microscopy. An increase in the ratio of mRFP to GFP puncta indicates a functional autophagy flux.
Signaling Pathways and Experimental Visualization
To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams have been generated.
Caption: Simplified signaling pathway of autophagy induction, highlighting the points of intervention for Autophinib, Rapamycin, and Torin 1.
Caption: Standard workflow for Western blot analysis of autophagy markers.
Caption: Principle of the tandem mRFP-GFP-LC3 autophagy flux assay.
Replicating Key Experiments with NL-1: A Comparative Guide
This guide provides a detailed comparison of the mitoNEET ligand NL-1's performance in key preclinical experiments, offering valuable data for researchers, scientists, and drug development professionals. The information is based on studies investigating this compound's therapeutic potential in ischemic stroke and drug-resistant leukemia.
This compound Performance in a Murine Model of Ischemic Stroke
This compound has been evaluated for its neuroprotective effects in a transient middle cerebral artery occlusion (t-MCAO) model of ischemic stroke in mice. The primary alternative compared in these studies is a vehicle control.
| Performance Metric | Vehicle Control | This compound (10 mg/kg, i.p.) | Percentage Improvement |
| Infarct Volume (24h post-t-MCAO) | 116.42 ± 6.73 | 66.87 ± 11.25 | 43% reduction[1][2] |
| Edema (24h post-t-MCAO) | 1.18 ± 0.026 | 0.509 ± 0.065 | 68% reduction[1][2] |
| Infarct Volume (15 min post-t-MCAO) | 111.88 ± 3.10 | 70.06 ± 6.80 | 41% reduction[1][2] |
| Edema (15 min post-t-MCAO) | 1.19 ± 0.029 | 0.48 ± 0.037 | 63% reduction[1][2] |
| H₂O₂ Production IC₅₀ (N2A cells) | - | 5.95 µM | - |
Experimental Protocol: Murine t-MCAO Model
A murine model of 1-hour transient middle cerebral artery occlusion (t-MCAO) was used to induce ischemic stroke.[1][2] this compound (10 mg/kg) was administered intraperitoneally at the time of reperfusion.[1][2] Infarct volume and edema were measured 24 hours after the procedure.[1][2] In a separate experiment, this compound was administered 15 minutes post-t-MCAO.[1][2]
Experimental Workflow: t-MCAO Study
This compound Performance in Preclinical Models of Leukemia
This compound has demonstrated antileukemic activity, particularly in drug-resistant B-cell acute lymphoblastic leukemia (ALL). Its performance was compared against untreated controls and in drug-resistant versus parental cell lines.
| Cell Line | Treatment | IC₅₀ Value |
| REH (Parental ALL) | This compound | 47.35 µM[3][4] |
| REH/Ara-C (Drug-Resistant ALL) | This compound | 56.26 µM[3][4] |
| SUP-B15 | This compound | 29.48 µM[3] |
| TOM-1 | This compound | ~60 µM[3] |
| JM1 | This compound | ~60 µM[3] |
| NALM-1 | This compound | ~60 µM[3] |
| NALM-6 | This compound | 94.26 µM[3] |
| BV-173 | This compound | ~60 µM[3] |
Experimental Protocol: Cell Viability Assay
Leukemia cell lines (REH, REH/Ara-C, SUP-B15, TOM-1, JM1, NALM-1, NALM-6, BV-173) were treated with this compound at concentrations ranging from 10 to 100 µM for 72 hours.[3] Cell viability was assessed to determine the IC₅₀ values.[3]
In Vivo Antileukemic Activity
In an in vivo mouse model of ALL, daily intraperitoneal injections of this compound at 10 mg/kg for 5 days showed antileukemic activity.[3]
Mechanism of Action: Signaling Pathways
This compound's therapeutic effects are linked to its interaction with the mitochondrial protein mitoNEET. This interaction leads to the modulation of mitochondrial respiration and the induction of autophagy.
Mitochondrial Respiration Pathway
This compound has been shown to improve mitochondrial function by interacting with the electron transport chain. Specifically, at a concentration of 10 µM, this compound significantly increased the function of Complex I (NADH dehydrogenase) by approximately 33% compared to a DMSO control, without a significant effect on Complex IV.[1] This suggests that this compound helps improve mitochondrial respiration and ATP production, which is particularly beneficial in conditions of cellular stress like ischemia-reperfusion injury.[1]
Autophagy Induction Pathway
In leukemia cells, this compound-mediated cell death involves the activation of the autophagic pathway.[3] Treatment with this compound at 60 µM for 6 hours was shown to mediate autophagy in REH and REH/Ara-C cell lines.[3] Inhibition of autophagy partially reduced the tumor cell death induced by this compound.[4][5]
References
- 1. The mitochondrial mitoNEET ligand this compound is protective in a murine model of transient cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mitochondrial mitoNEET Ligand this compound Is Protective in a Murine Model of Transient Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MitoNEET Ligand this compound Mediates Antileukemic Activity in Drug-Resistant B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for NL-1, a Novel MitoNEET Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of NL-1
This compound is a novel and potent mitoNEET inhibitor with demonstrated antileukemic properties, positioning it as a significant compound in cancer research and drug development. As with any potent, research-grade chemical, particularly one with cytotoxic potential, establishing and adhering to strict safety and disposal protocols is paramount to protect laboratory personnel and the environment. Since specific disposal guidelines for this compound are not yet established, it must be handled as a hazardous cytotoxic compound. The following procedures are based on best practices for the management of potent research chemicals and cytotoxic agents.
Immediate Safety and Logistical Information
All waste containing this compound, in any concentration, must be treated as hazardous chemical waste. Improper disposal, such as drain disposal, is a serious breach of safety protocols and environmental regulations[1]. All handling and disposal activities must comply with local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance and should be consulted for specific guidance[1].
Personal Protective Equipment (PPE): The use of appropriate PPE is critical to minimize exposure. The following PPE is recommended when handling this compound in solid form or in solution[2][3][4]:
-
Respiratory Protection: For handling solid this compound or when there is a risk of aerosol generation, a powered air-purifying respirator (PAPR) is recommended. For lower-risk activities, a well-fitted N95 or higher-rated disposable respirator may be sufficient, but a full risk assessment should be conducted[2][5].
-
Hand Protection: Double gloving with nitrile gloves is mandatory. The outer pair should be changed immediately upon contamination[2][4].
-
Body Protection: A disposable lab coat or coveralls (e.g., Tyvek) should be worn over personal clothing[2].
-
Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are required. A face shield worn over goggles offers additional protection[2][4].
-
Foot Protection: Disposable shoe covers should be worn in the designated handling area[2].
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table summarizes key information for its handling and disposal.
| Characteristic | Specification / Recommendation |
| Waste Classification | Hazardous Cytotoxic Chemical Waste |
| Primary Disposal Route | Incineration via a licensed hazardous waste management facility[6]. |
| Aqueous Waste | Collect in a designated, labeled, and sealed hazardous waste container. DO NOT dispose down the drain[1][7]. |
| Solid Waste | Collect in a clearly labeled, sealed container designated for solid cytotoxic waste[7][8]. |
| DMSO Solutions | Collect in a designated container for flammable organic solvent waste. Do not mix with incompatible chemicals[9][10]. |
| Contaminated Labware/PPE | All disposable items (gloves, pipette tips, tubes, etc.) must be disposed of as solid cytotoxic waste[8][11]. |
| Spill Cleanup Materials | All materials used for spill cleanup must be collected and disposed of as hazardous cytotoxic waste[2][7]. |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the procedural steps for the safe disposal of this compound waste streams generated in a laboratory setting.
Objective: To safely collect and prepare this compound waste for disposal by a licensed hazardous waste management service in accordance with institutional and regulatory guidelines.
Materials:
-
Appropriate Personal Protective Equipment (see above)
-
Designated hazardous waste containers (clearly labeled)
-
For solid cytotoxic waste
-
For liquid cytotoxic waste (aqueous)
-
For flammable solvent waste (for DMSO solutions)
-
-
Waste labels (provided by your institution's EHS department)
-
Sealable plastic bags for contaminated disposables
Procedure:
1. Waste Segregation and Collection:
-
Solid this compound Waste:
-
Liquid this compound Waste (Aqueous Solutions):
-
Liquid this compound Waste (DMSO Solutions):
-
Since this compound is often dissolved in Dimethyl Sulfoxide (DMSO), these solutions must be handled as both cytotoxic and flammable waste[9][12].
-
Collect this compound in DMSO solutions in a designated "Flammable Solvent Waste" container that is also labeled as containing cytotoxic material[9][10].
-
Consult your EHS department for specific labeling requirements for mixed hazard waste.
-
-
Contaminated Laboratory Supplies:
2. Labeling and Storage:
-
Ensure all waste containers are accurately and clearly labeled with the words "Hazardous Waste" and "Cytotoxic"[8].
-
List all chemical constituents, including this compound, solvents (e.g., DMSO, water), and any other components, with their approximate concentrations or percentages.
-
Store the sealed waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.
3. Arranging for Disposal:
-
Once a waste container is full, or if waste has been accumulated for the maximum time allowed by your institution, arrange for pickup by your institution's EHS or hazardous waste management service.
-
Follow all institutional procedures for requesting a waste pickup.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of different this compound waste streams.
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. aiha.org [aiha.org]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. weizmann.ac.il [weizmann.ac.il]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 11. danielshealth.ca [danielshealth.ca]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling NL-1
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of NL-1, a mitoNEET inhibitor utilized in laboratory research. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for various levels of protection.
| Protection Type | Required Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Face Protection | Face shield | Required when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately. |
| Body Protection | Laboratory coat | Should be fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust is generated. | Consult your institution's safety officer for respirator selection and fit-testing. |
Experimental Protocol: Safe Handling and Disposal of this compound
The following step-by-step guide outlines the essential procedures for the safe handling and disposal of this compound.
1. Preparation and Handling:
-
Engineering Controls: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as detailed in the table above.
-
Weighing: When weighing the powdered form, use a containment balance or a balance within the chemical fume hood.
-
Solution Preparation: Prepare solutions in the chemical fume hood. This compound is soluble in DMSO.[1]
2. Spill Management:
-
Evacuate: In the event of a large spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Clean: Carefully sweep or scoop up the absorbed material into a designated, labeled waste container. Clean the spill area with soap and water.
-
PPE: Wear appropriate PPE, including respiratory protection, during spill cleanup.
3. Disposal:
-
Waste Classification: this compound waste is considered chemical waste.
-
Containerization: All solid and liquid waste containing this compound must be collected in a clearly labeled, sealed, and leak-proof container.
-
Disposal Route: Dispose of this compound waste through your institution's hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural workflow for the safe preparation, handling, and disposal of the chemical compound this compound, including spill response measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
